CDN-A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H29N11O12P2 |
|---|---|
Molecular Weight |
701.5 g/mol |
IUPAC Name |
2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H29N11O12P2/c23-2-1-8-9-3-40-47(38,39)45-15-10(43-20(13(15)34)32-6-28-11-16(24)26-5-27-17(11)32)4-41-46(36,37)44-14(8)21(42-9)33-7-29-12-18(33)30-22(25)31-19(12)35/h5-10,13-15,20-21,34H,1-4,23H2,(H,36,37)(H,38,39)(H2,24,26,27)(H3,25,30,31,35)/t8?,9-,10-,13+,14+,15?,20-,21-/m1/s1 |
InChI Key |
VVKJTFLHLZDCHG-PZGSTNNASA-N |
Isomeric SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCN |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Function of Cyclic Dinucleotides
Executive Summary: Cyclic dinucleotides (CDNs) are a class of second messenger molecules crucial for signaling in all domains of life.[1][2] In eukaryotes, they are potent activators of the innate immune system, primarily through the Stimulator of Interferon Genes (STING) pathway, making them a significant area of research for therapeutic applications.[3][4] This document provides a detailed overview of the core biological functions of CDNs, with a focus on adenine-containing molecules like cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP). It covers their role in activating the cGAS-STING pathway, their therapeutic potential in cancer immunotherapy and as vaccine adjuvants, quantitative data on their activity, and detailed experimental protocols for their study.
Introduction to Cyclic Dinucleotides (CDNs)
Cyclic dinucleotides are signaling molecules composed of two nucleoside monophosphates linked by two phosphodiester bonds.[5] Initially discovered as bacterial second messengers, they are now recognized for their fundamental roles in both prokaryotic and eukaryotic cells.[6][7]
1.1 Key Types of CDNs
While numerous CDNs exist, the most extensively studied include:
-
Cyclic di-AMP (c-di-AMP or CDA): A key signaling molecule in many Gram-positive bacteria, involved in regulating processes like cell wall homeostasis and osmotic stress.[1][6] It is also recognized by the eukaryotic STING pathway.[4][6]
-
Cyclic di-GMP (c-di-GMP or CDG): Considered a universal second messenger in bacteria, it primarily controls the transition between motile (planktonic) and sessile (biofilm) lifestyles.[5][6]
-
Cyclic GMP-AMP (cGAMP): This hybrid CDN has different isomers. 3'3'-cGAMP is found in bacteria like Vibrio cholerae.[4][6] In mammals, the enzyme cyclic GMP-AMP synthase (cGAS) produces a unique isomer, 2'3'-cGAMP, in response to cytosolic double-stranded DNA (dsDNA).[2][5] 2'3'-cGAMP is the most potent natural activator of the human STING protein.[8]
Core Biological Function: The cGAS-STING Signaling Pathway
In mammalian cells, the primary function of CDNs is to activate the innate immune system through the STING pathway. This pathway is a critical defense mechanism against pathogens and is also involved in anti-tumor immunity and autoimmune diseases.[5][9]
2.1 Overview of STING Activation
The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein.[3][10] The activation sequence is as follows:
-
Sensing: The enzyme cGAS binds to dsDNA present in the cytoplasm, which can originate from viral infections, bacterial infections, or damaged self-DNA from tumor cells.[5][10]
-
Second Messenger Synthesis: Upon binding DNA, cGAS is activated and synthesizes 2'3'-cGAMP from ATP and GTP.[10]
-
STING Binding and Conformational Change: 2'3'-cGAMP, or bacterial-derived CDNs like c-di-AMP, directly bind to the cytosolic domain of the STING dimer.[3][11] This binding induces a significant conformational change, "closing" the dimer and leading to its activation.[12]
-
Translocation: Activated STING traffics from the ER through the Golgi apparatus to perinuclear vesicles.[4][12]
2.2 Downstream Signaling and Immune Response
Following translocation, STING initiates a signaling cascade:
-
TBK1 Recruitment and IRF3 Phosphorylation: STING recruits and activates the kinase TANK-binding kinase 1 (TBK1).[13] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[12]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[4][12]
-
Immune Cell Activation: The secreted Type I IFNs act in an autocrine and paracrine manner to stimulate the maturation and activation of dendritic cells (DCs), enhance antigen cross-presentation to CD8+ T cells, and activate Natural Killer (NK) cells, culminating in a robust anti-viral and anti-tumor immune response.[3][14]
Therapeutic Applications
The potent immunostimulatory properties of CDNs have made them highly attractive candidates for therapeutic development.[1][5]
3.1 Cancer Immunotherapy
Activating the STING pathway within the tumor microenvironment can convert an immunologically "cold" tumor into a "hot" one, enhancing the efficacy of other immunotherapies.[9][15] Intratumoral injection of CDN STING agonists promotes DC maturation, cytokine generation, and the priming of tumor-antigen-specific CD8+ T cells.[3][9] Synthetic CDNs are being developed to have higher stability and binding affinity for human STING variants.[10][16] Clinical trials are ongoing to evaluate STING agonists, both as monotherapies and in combination with checkpoint inhibitors like anti-PD-1.[17][18]
3.2 Vaccine Adjuvants
CDNs serve as powerful vaccine adjuvants, capable of inducing robust and balanced humoral and cellular immune responses.[17][19] They have been shown to be more potent than traditional adjuvants like aluminum salts in preclinical models.[19] CDN-adjuvanted vaccines generate strong mucosal immunity, which is critical for protection against respiratory pathogens, and induce long-lasting CD8+ T cell memory.[17][19]
Quantitative Data
The biological activity of CDNs is often quantified by their binding affinity to STING and the magnitude of the downstream cytokine response.
Table 1: Binding Affinities of Select CDNs to STING
| CDN Ligand | STING Species | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| 2'3'-cGAMP | Human | MST | 4.59 nM | [8] |
| 2'3'-cGAMP | Porcine | MST | 3.4 nM | [8][20] |
| 2'3'-cGAMP | Mouse | ITC | 0.18 µM | [8] |
| c-di-GMP | Porcine | MST | ~1.5 µM | [20] |
| 3'3'-cGAMP | Porcine | MST | ~2.5 µM | [20] |
| c-di-AMP | Porcine | MST | ~5.0 µM | [20] |
MST: Microscale Thermophoresis; ITC: Isothermal Titration Calorimetry. In general, the binding affinity order is 2'3'-cGAMP > 3'3'-cGAMP ≈ c-di-GMP > c-di-AMP.[8]
Table 2: Example of CDN-Induced Cytokine Production
| Cell Type | Stimulant (Concentration) | Cytokine Measured | Level (pg/mL) | Reference |
|---|---|---|---|---|
| Human Monocyte-derived DCs | CD40L + IL-1β (10 ng/ml) | IL-12 | 13,000 ± 4,300 | [21] |
| Mouse Lung Carcinoma Cells | BMS-202 (PD-L1 Inhibitor) | IFN-γ | 521.6 ± 32 | [22] |
| Mouse Lung Carcinoma Cells | Untreated Control | IFN-γ | 235.6 ± 26 | [22] |
| Mouse Lung Carcinoma Cells | BMS-202 (PD-L1 Inhibitor) | TNF-α | 128 ± 11.9 | [22] |
| Mouse Lung Carcinoma Cells | Untreated Control | TNF-α | 102.8 ± 11 | [22] |
Note: Cytokine levels are highly dependent on the cell type, CDN concentration, time point, and experimental conditions. This table provides illustrative examples.
Key Experimental Protocols
Studying the biological function of CDNs involves a variety of molecular and immunological techniques.
5.1 General CDN Synthesis and Purification
While detailed chemical synthesis is complex, a common biological method involves expressing and purifying the relevant dinucleotide cyclase enzyme (e.g., cGAS).
-
Enzyme Expression: Clone the catalytic domain of the desired cyclase (e.g., human cGAS) into an expression vector and transform into E. coli. Induce protein expression with IPTG.
-
Purification: Lyse the bacteria and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA resin for a His-tagged protein).
-
Synthesis Reaction: Incubate the purified enzyme with its substrates (e.g., ATP and GTP for cGAS) in a suitable reaction buffer at 37°C for several hours.
-
Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Purification of CDN: Remove the inactivated enzyme and unreacted nucleotides. The CDN product can be purified using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).
-
Validation: Confirm the identity and purity of the CDN using mass spectrometry.
5.2 STING Activation Reporter Assay
This assay quantifies the activation of the STING pathway in response to a CDN.
-
Cell Line: Use a cell line that does not endogenously express STING, such as HEK293T cells.[23]
-
Transfection: Co-transfect the cells with three plasmids:
-
Stimulation: After 24 hours, treat the transfected cells with varying concentrations of the CDN to be tested or a control vehicle.
-
Lysis and Measurement: After a set incubation period (e.g., 18-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. An increase in the normalized luciferase activity indicates STING-dependent activation of the IFN-β promoter.
5.3 Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the secretion of cytokines like IFN-β or TNF-α from immune cells following CDN stimulation.
-
Cell Culture: Plate immune cells (e.g., primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1) in a multi-well plate.
-
Stimulation: Add the CDN of interest at various concentrations to the cell culture wells. Include positive (e.g., LPS) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for cytokine production and secretion.[24]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-β).
-
Block non-specific binding sites.
-
Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.[22]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cyclic Dinucleotides at the Forefront of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Ancient signal-sensing mechanisms based on cyclic dinucleotide molecules may lead to breakthroughs in human healthcare – scienceinschool.org [scienceinschool.org]
- 6. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]
- 10. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel transcript isoform of STING that sequesters cGAMP and dominantly inhibits innate nucleic acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Increased production of pro-inflammatory cytokines and enhanced T cell responses after activation of human dendritic cells with IL-1 and CD40 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Control of STING Agonistic/Antagonistic Activity Using Amine-Skeleton-Based c-di-GMP Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
CDN-A signaling pathway elucidation
An In-depth Technical Guide to the Cyclic di-AMP (CDN-A) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dinucleotides (CDNs) are ubiquitous second messengers that play critical roles in the signaling pathways of all domains of life.[1] In mammals, these molecules, particularly the bacterial-derived cyclic di-adenosine monophosphate (c-di-AMP), are potent activators of the innate immune system. The elucidation of the c-di-AMP signaling cascade, primarily through the Stimulator of Interferon Genes (STING) pathway, has unveiled significant therapeutic opportunities in fields such as immuno-oncology, vaccine development, and autoimmune disease.[1][2] This guide provides a comprehensive overview of the core c-di-AMP signaling pathway, detailed experimental protocols for its investigation, and quantitative data to support research and development efforts.
The Core this compound Signaling Pathway: STING-Dependent Activation
Cyclic di-AMP (this compound) produced by bacteria, or other canonical and non-canonical CDNs like 2'3'-cGAMP synthesized by the host enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, are primary ligands for the STING protein.[3][4][5] STING is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a direct sensor for these molecules.[6]
The binding of c-di-AMP to the CDN-binding domain in the STING dimer induces a significant conformational change.[3][7] This change facilitates the translocation of the STING protein from the ER to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][7] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[7][8] This cascade is a central pillar of the innate immune response to intracellular pathogens.
References
- 1. invivogen.com [invivogen.com]
- 2. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI Insight - STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology [insight.jci.org]
- 6. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]
- 8. 101.200.202.226 [101.200.202.226]
discovery and synthesis of CDN-A compound
An In-depth Technical Guide to the Discovery and Synthesis of Cyclic di-Adenosine Monophosphate (c-di-AMP)
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the cyclic dinucleotide (CDN) known as cyclic di-adenosine monophosphate (c-di-AMP). For the purpose of this document, we are interpreting the user's request for "CDN-A" to refer to this specific adenosine-containing cyclic dinucleotide, a key bacterial second messenger and a potent activator of the host innate immune system. c-di-AMP was first identified in 2008 during the structural analysis of the DNA integrity scanning protein A (DisA) from Bacillus subtilis.[1] It is synthesized by diadenylate cyclases (DACs) from two molecules of ATP and plays a crucial role in various bacterial processes.[2] In mammalian cells, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) by the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compound of significant interest for the development of vaccines, immunotherapies, and anti-infective agents.[1]
This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of c-di-AMP.
Table 1: Binding Affinity of c-di-AMP to STING
| STING Variant | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Human STING | c-di-AMP | Isothermal Titration Calorimetry (ITC) | ~5 µM | [3] |
| Murine STING | c-di-AMP | Surface Plasmon Resonance (SPR) | 4.03 nM | [4] |
| Human STING | 2'3'-cGAMP (endogenous ligand) | Surface Plasmon Resonance (SPR) | 9.23 nM | [4] |
| ERAdP | Biotin-c-di-AMP | Not Specified | Significantly higher than STING | [5] |
Table 2: In Vitro and In Vivo Activity of c-di-AMP
| Assay | Cell Line / Model | Readout | Concentration / Dose | Effect | Reference |
| STING Activation | THP1-Dual™ Cells | ISG Reporter Activity | 10:1 (bacteria:cell) | Enhanced ISG activation | [6] |
| IFN-β Production | THP1-Dual™ Cells | IFN-β Secretion | 10:1 and 30:1 (bacteria:cell) | Increased IFN-β production | [6] |
| Cellular Proliferation | Splenocytes from immunized mice | Stimulation Index | 40 µg/ml | Increased proliferation | [7] |
| Antitumor Efficacy | Mouse model | Tumor growth | Not specified | Antitumor activity | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of c-di-AMP
This protocol describes the synthesis of c-di-AMP using a purified diadenylate cyclase (DAC) enzyme, such as DisA from Bacillus thuringiensis.[8]
Materials:
-
Purified DisA enzyme
-
ATP solution (10 mM)
-
Reaction buffer (100 mM CHES, pH 9.5)
-
MgCl₂ solution (10 mM)
-
EDTA solution (0.5 M)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Prepare the reaction mixture in a sterile microcentrifuge tube by combining:
-
2 µM purified DisA enzyme
-
10 mM ATP
-
10 mM MgCl₂
-
Reaction buffer to a final volume of 50 mL.
-
-
Incubate the reaction mixture at 50°C for 4 hours.[8]
-
Terminate the reaction by adding EDTA to a final concentration of 20 mM.
-
Purify the c-di-AMP from the reaction mixture using reversed-phase HPLC on a C18 column.
-
Collect the fractions containing c-di-AMP, identified by their retention time compared to a standard.
-
Lyophilize the purified fractions to obtain c-di-AMP as a white powder.[8]
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Chemical Synthesis of c-di-AMP
This protocol outlines a general phosphoramidite-based approach for the chemical synthesis of c-di-AMP.[9]
Materials:
-
Protected adenosine (B11128) phosphoramidite (B1245037) monomers
-
Solid support (e.g., CPG)
-
Activator (e.g., tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deprotection reagents (e.g., ammonia, TBAF)
-
HPLC system for purification
Procedure:
-
Dimerization:
-
Couple two appropriately protected adenosine phosphoramidite monomers on a solid support to produce a linear dinucleotide. This involves standard phosphoramidite chemistry cycles of detritylation, coupling, capping, and oxidation.
-
-
Cleavage and Deprotection:
-
Cleave the linear dinucleotide from the solid support and remove the protecting groups from the phosphate (B84403) backbone and nucleobases using appropriate deprotection reagents.
-
-
Macrocyclization:
-
Perform an intramolecular cyclization of the deprotected linear dinucleotide in solution to form the cyclic structure of c-di-AMP. This step is typically carried out under high dilution conditions to favor intramolecular reaction.
-
-
Purification:
-
Purify the crude c-di-AMP using reversed-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized c-di-AMP using mass spectrometry and NMR spectroscopy.
-
Protocol 3: In Vitro STING Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of the STING pathway by c-di-AMP.
Materials:
-
THP1-Dual™ reporter cells (InvivoGen)
-
c-di-AMP solution
-
Cell culture medium (RPMI 1640 with 10% FBS)
-
QUANTI-Luc™ reagent (InvivoGen)
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells per well and incubate overnight.
-
Treat the cells with varying concentrations of c-di-AMP. Include a negative control (vehicle only) and a positive control (e.g., 2'3'-cGAMP).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Measure the activity of secreted luciferase in the supernatant by adding QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Read the luminescence on a luminometer. The luminescence intensity is proportional to the activation of the STING pathway.
Signaling Pathways and Experimental Workflows
c-di-AMP Mediated STING Signaling Pathway
c-di-AMP produced by intracellular bacteria can be secreted into the host cell cytoplasm, where it directly binds to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[6][10]
Caption: c-di-AMP activation of the STING signaling pathway.
Experimental Workflow for c-di-AMP Activity Assessment
The following diagram illustrates a typical workflow for the discovery and characterization of a c-di-AMP analog.
Caption: Experimental workflow for c-di-AMP evaluation.
References
- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 2. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4'-Thiomodified c-di-AMP Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Emergence of Cyclic Dinucleotides as Central Second Messengers in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dinucleotides (CDNs) have emerged as critical second messenger molecules that orchestrate fundamental cellular processes across all domains of life. In bacteria, molecules such as cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) regulate complex behaviors including biofilm formation, motility, and virulence. In metazoans, the discovery of cyclic GMP-AMP (cGAMP) as the endogenous ligand for the STING (Stimulator of Interferator Genes) protein has unveiled a pivotal signaling pathway in innate immunity, anti-tumor responses, and autoinflammatory diseases. This technical guide provides a comprehensive overview of CDN-mediated signaling, with a focus on the mammalian cGAS-STING pathway. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the core signaling mechanisms, quantitative data on molecular interactions, and robust experimental protocols for studying these pathways.
Introduction to Cyclic Dinucleotides as Second Messengers
Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector molecules, initiating a cascade of events that result in a specific cellular response.[1] Cyclic dinucleotides, composed of two nucleosides linked by phosphodiester bonds, represent a versatile class of second messengers.[2] While initially discovered in bacteria, their significance has expanded with the identification of their crucial role in the innate immune system of higher organisms.
In bacteria, c-di-GMP and c-di-AMP are synthesized by diadenylate and diguanylate cyclases, respectively, and their intracellular concentrations are tightly regulated by phosphodiesterases.[3][4] These CDNs control a wide array of physiological processes, making their signaling pathways attractive targets for novel antimicrobial agents.[5]
In mammals, the primary CDN of interest is 2'3'-cGAMP, which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[6] Cytosolic dsDNA is a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[6][7] cGAMP acts as a potent activator of the STING protein, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines, thereby mounting an immune response.[8]
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a central mechanism of innate immunity responsible for detecting cytosolic DNA. The key components and steps in this pathway are outlined below.
2.1. cGAS Activation and cGAMP Synthesis:
-
Sensing Cytosolic dsDNA: cGAS acts as a direct sensor of dsDNA in the cytoplasm.[6]
-
Conformational Change and Activation: Upon binding to dsDNA, cGAS undergoes a conformational change and forms a 2:2 complex with DNA, leading to its enzymatic activation.
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[8]
2.2. STING Activation and Downstream Signaling:
-
cGAMP Binding to STING: cGAMP binds to the dimeric STING protein, which resides on the endoplasmic reticulum (ER) membrane.[8]
-
STING Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[9]
-
Recruitment and Activation of TBK1: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[9]
-
Phosphorylation of IRF3: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Induction of Type I Interferons: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[8]
Diagram of the cGAS-STING Signaling Pathway:
Quantitative Data in CDN Signaling
Understanding the quantitative aspects of CDN signaling is crucial for designing targeted therapeutics. This section summarizes key quantitative data related to the cGAS-STING pathway and bacterial CDN systems.
Table 1: Binding Affinities and Kinetic Parameters in the cGAS-STING Pathway
| Interacting Molecules | Parameter | Value | Organism/System | Reference(s) |
| cGAS and dsDNA | Kd | 87.6 nM | Mouse | [10] |
| STING and 2'3'-cGAMP | Kd | 4.6 nM | Human | [11] |
| STING and c-di-GMP | Kd | ~1.4 µM | Human | [10] |
| cGAMP/MOL | EC50 | 6.5-fold lower than free cGAMP | Human THP-1 cells | [12] |
Table 2: Quantitative Data for Bacterial CDN Signaling
| CDN | Receptor/Effector | Parameter | Value | Organism | Reference(s) |
| c-di-GMP | CdgR | Kd | 0.18 µM | Anabaena PCC 7120 | [13] |
| c-di-AMP | CdgR | Kd | 2.66 µM | Anabaena PCC 7120 | [13] |
| c-di-GMP | VpsT | - | High levels promote biofilm formation | Vibrio cholerae | [14] |
| c-di-GMP | PelD | - | Binding required for Pel polysaccharide production | Pseudomonas aeruginosa | [15] |
Experimental Protocols for Studying CDN Signaling
This section provides detailed methodologies for key experiments used to investigate CDN signaling pathways.
4.1. Western Blot Analysis of STING Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the STING pathway as a measure of its activation.
Materials:
-
Cell lines (e.g., THP-1, MEFs)
-
STING agonist (e.g., 2'3'-cGAMP, dsDNA)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the STING agonist or vehicle control for the desired time points (e.g., 0, 1, 3, 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Diagram of Western Blot Workflow for STING Activation:
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. A STING-based biosensor affords broad cyclic dinucleotide detection within single living eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 13. pnas.org [pnas.org]
- 14. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclic Dinucleotides in STING Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[3][4] Cyclic dinucleotides (CDNs) are the key second messengers that directly bind to and activate STING.[3][5] This technical guide provides an in-depth overview of the role of CDNs in STING pathway activation, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade.
Mechanism of CDN-Mediated STING Activation
The canonical activation of the STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[4][6] This cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[1][3] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a specific CDN, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[6][7]
2',3'-cGAMP is the endogenous ligand for STING in mammalian cells.[5][8] STING is a transmembrane protein that resides in the endoplasmic reticulum (ER) in its inactive state.[9][10] The binding of 2',3'-cGAMP to the ligand-binding domain of the STING dimer induces a significant conformational change.[7][11] This activation leads to the trafficking of the STING protein from the ER, through the Golgi apparatus, to perinculear vesicles.[4][6]
During its transit, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][12] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I IFNs (e.g., IFN-β).[1][12] The STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.[3][13]
In addition to the endogenous 2',3'-cGAMP, STING can also be activated by other CDNs, including those produced by bacteria, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP).[5][13] These bacterial CDNs serve as pathogen-associated molecular patterns (PAMPs) that directly engage the STING pathway.[13]
Quantitative Data: CDN Binding Affinities and Potency
The binding affinity and activation potency of different CDNs for STING can vary significantly. This has important implications for their use as therapeutic agents. The table below summarizes key quantitative data for the interaction of various CDNs with human and porcine STING.
| Cyclic Dinucleotide (CDN) | STING Species | Assay Method | Dissociation Constant (Kd) | EC50 | Reference |
| 2',3'-cGAMP | Human | Microscale Thermophoresis (MST) | 4.59 nM | [14] | |
| 2',3'-cGAMP | Porcine | Microscale Thermophoresis (MST) | 3.4 nM | [14] | |
| 3',3'-cGAMP | Porcine | Microscale Thermophoresis (MST) | 12.8 µM | [14] | |
| c-di-GMP | Porcine | Microscale Thermophoresis (MST) | ~6 µM | [14] | |
| c-di-AMP | Porcine | Microscale Thermophoresis (MST) | ~6 µM | [14] | |
| M-22-1 (synthetic CDN) | Human (THP1 cells) | Reporter Assay | 0.66 µM | [15] | |
| diABZI (non-CDN agonist) | Human (monocytes) | Cytokine Production | 100 nM | [16] | |
| MSA-2 (non-CDN agonist) | Human (monocytes) | Cytokine Production | 25 µM | [16] |
Experimental Protocols
Several key experiments are routinely used to investigate the activation of the STING pathway by CDNs. Below are detailed methodologies for some of these core assays.
IFN-β Reporter Assay in HEK293T Cells
This assay measures the induction of the IFN-β promoter upon STING activation.
Materials:
-
HEK293T cells
-
Expression plasmids for human STING
-
IFN-β promoter-driven firefly luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cyclic dinucleotides (e.g., 2',3'-cGAMP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 75-90% confluency on the day of transfection.[9]
-
Plasmid Transfection: Co-transfect the cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
CDN Stimulation: 18-24 hours post-transfection, stimulate the cells with varying concentrations of the desired CDN.[9] A common concentration range for 2',3'-cGAMP is 0.5–2 µg/mL.[9]
-
Cell Lysis: After 18-24 hours of stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.[9]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the dual-luciferase assay protocol.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Phospho-TBK1 and Phospho-IRF3
This method is used to directly assess the activation of downstream signaling components of the STING pathway.
Materials:
-
Murine Embryonic Fibroblasts (MEFs) or other suitable cell lines
-
dsDNA or CDNs for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396)
-
Primary antibodies against total TBK1 and total IRF3 (for loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Methodology:
-
Cell Stimulation: Plate cells and allow them to adhere. Stimulate the cells with dsDNA or a specific CDN for the desired time points (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the phosphorylated and total forms of TBK1 and IRF3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[17]
ELISA for Cytokine Production
This assay quantifies the secretion of cytokines, such as IFN-β, into the cell culture supernatant following STING activation.
Materials:
-
Immune cells (e.g., primary human monocytes or mouse bone marrow-derived dendritic cells)
-
CDN or other STING agonists
-
ELISA kit for the specific cytokine of interest (e.g., human or mouse IFN-β)
-
Microplate reader
Methodology:
-
Cell Culture and Stimulation: Seed the cells in a culture plate and stimulate them with the STING agonist.[18] Include an untreated control.
-
Sample Collection: After a specified incubation period (e.g., 20-24 hours), collect the cell culture supernatants.[16]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[18] This typically involves adding the standards and samples to a pre-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[18]
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by cyclic dinucleotides.
Experimental Workflow for IFN-β Reporter Assay
Caption: Workflow for a dual-luciferase reporter assay to measure STING activation.
Conclusion
The activation of the STING pathway by cyclic dinucleotides is a fundamental process in innate immunity with significant therapeutic potential, particularly in the fields of oncology and vaccine development.[5][19] Understanding the molecular mechanisms, the quantitative aspects of CDN-STING interactions, and the experimental methodologies to study this pathway are crucial for researchers and drug developers. The development of novel synthetic CDNs and non-CDN STING agonists continues to be an active area of research, with the goal of harnessing the power of this pathway for the treatment of a wide range of diseases.[10][20]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel Cyclic Dinucleotide Analogues as STING Agonists - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 20. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
structural differences between CDN-A and cGAMP
An In-depth Technical Guide to the Core Structural Differences Between 2'3'-cGAMP and Cyclic-di-AMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural distinctions between the mammalian second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) and the bacterial cyclic dinucleotide cyclic-di-AMP (c-di-AMP), a representative bacterial cyclic dinucleotide (CDN). Understanding these differences is crucial for the rational design of novel STING (Stimulator of Interferon Genes) agonists and antagonists for therapeutic applications in oncology, infectious diseases, and autoimmune disorders.
Core Structural Dissimilarities
The fundamental difference between 2'3'-cGAMP and c-di-AMP lies in their constituent nucleobases and the nature of their phosphodiester linkages. 2'3'-cGAMP is a heterodimer containing one guanosine (B1672433) and one adenosine (B11128) monophosphate, linked by a unique non-canonical 2'-5' phosphodiester bond and a canonical 3'-5' bond.[1][2][3] In contrast, c-di-AMP is a homodimer of two adenosine monophosphates connected by two symmetrical 3'-5' phosphodiester linkages.[4][5]
These structural variations result in distinct molecular geometries and charge distributions, which significantly impact their interaction with the STING protein. The asymmetric nature of 2'3'-cGAMP is a key determinant of its high-affinity binding to human STING.[6][7]
Chemical Structure Overview
| Feature | 2'3'-cGAMP | Cyclic-di-AMP (c-di-AMP) |
| Nucleobases | Adenine, Guanine | Adenine, Adenine |
| Phosphodiester Linkages | One 2'-5' and one 3'-5' | Two 3'-5' linkages |
| Symmetry | Asymmetric | Symmetric |
| Molar Mass | 674.417 g/mol [2] | 658.4 g/mol |
The STING Signaling Pathway
Both 2'3'-cGAMP and c-di-AMP are potent activators of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[4][8] Upon binding to the ligand-binding domain of dimeric STING, located on the endoplasmic reticulum, these CDNs induce a significant conformational change.[8][9] This conformational shift facilitates the translocation of STING from the endoplasmic reticulum to the Golgi apparatus.[4][10]
During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[4][10] In the nucleus, IRF3 drives the expression of type I interferons and other inflammatory cytokines, orchestrating an antiviral and antitumor immune response.[4]
While both molecules activate the same core pathway, the higher binding affinity of 2'3'-cGAMP for human STING generally results in a more potent induction of the downstream signaling cascade compared to bacterial CDNs like c-di-AMP.[6][11]
Quantitative Comparison of STING Binding and Activation
The structural nuances between 2'3'-cGAMP and c-di-AMP translate into significant differences in their binding affinities for STING, which in turn dictates their potency in activating the downstream pathway.
| Molecule | STING Binding Affinity (Kd) | Relative Potency | Species Specificity |
| 2'3'-cGAMP | ~3.4 nM (porcine STING)[6] | High | High affinity for human STING |
| c-di-AMP | Lower than 2'3'-cGAMP | Moderate | Potent activator of murine STING |
Detailed Experimental Protocols
The characterization of CDN-STING interactions and the elucidation of their structural differences rely on a combination of biophysical, structural, and cellular biology techniques.
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of STING in complex with a CDN.
Methodology:
-
Protein Expression and Purification: The C-terminal domain (CTD) of STING is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified STING-CTD is incubated with a molar excess of the CDN (e.g., 2'3'-cGAMP or c-di-AMP).
-
Crystallization: The STING-CDN complex is subjected to vapor diffusion crystallization screening to obtain well-ordered crystals.
-
Data Collection and Processing: X-ray diffraction data are collected from the crystals at a synchrotron source. The data are then processed to determine the electron density map.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known STING structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantify the binding affinity and kinetics of CDNs to STING.
Methodology:
-
Chip Preparation: A sensor chip is functionalized by immobilizing purified STING protein.
-
Analyte Injection: A series of concentrations of the CDN (analyte) are flowed over the sensor chip surface.
-
Signal Detection: The binding of the CDN to the immobilized STING is detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Cellular Assays for Functional Characterization
Objective: To measure the ability of CDNs to activate the STING pathway in a cellular context.
Methodology:
-
Cell Culture: A reporter cell line, such as THP-1 monocytes, which endogenously express the STING pathway components, is used.
-
Stimulation: The cells are treated with varying concentrations of the CDN.
-
Endpoint Measurement: The activation of the STING pathway is quantified by measuring the production of a downstream effector, typically interferon-β (IFN-β), using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration of the CDN required to elicit a half-maximal response.
Conclusion
The structural disparities between the mammalian second messenger 2'3'-cGAMP and bacterial CDNs like c-di-AMP, particularly in their phosphodiester linkages and constituent nucleobases, are pivotal in dictating their binding affinity to STING and their subsequent signaling potency. A thorough understanding of these structure-activity relationships, facilitated by the experimental approaches detailed herein, is essential for the continued development of targeted immunomodulatory therapeutics that leverage the STING pathway.
References
- 1. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic guanosine monophosphate–adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Dinucleotides at the Forefront of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of porcine STINGCBD-CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
The Role of Cyclic Dinucleotides in Host-Pathogen Interactions: A Technical Guide
Abstract
Cyclic dinucleotides (CDNs) are ubiquitous second messengers that play a critical role in the interplay between pathogens and their hosts. In bacteria, CDNs such as cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP) regulate a myriad of physiological processes, including virulence and biofilm formation. Eukaryotic hosts, in turn, have evolved sophisticated innate immune mechanisms to recognize these bacterial molecules, as well as endogenously produced CDNs like 2'3'-cyclic GMP-AMP (2'3'-cGAMP), as danger signals. This recognition primarily occurs through the cGAS-STING signaling pathway, triggering a potent innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides an in-depth overview of CDN-mediated host-pathogen interactions, detailing the core signaling pathways, key experimental methodologies for their study, and a summary of quantitative data to inform future research and therapeutic development.
Introduction to Cyclic Dinucleotides (CDNs)
Cyclic dinucleotides are a class of second messenger molecules found in all domains of life.[1] In the context of host-pathogen interactions, two main classes of CDNs are of primary interest:
-
Bacterial CDNs: Primarily include cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), as well as 3'3'-cGAMP. These molecules are synthesized by various bacterial enzymes and are involved in regulating bacterial physiology and virulence.[2][3] During infection, these CDNs can be released into the host cell cytosol, where they are recognized as pathogen-associated molecular patterns (PAMPs).[4]
-
Mammalian CDNs: The most prominent example is 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[5] Cytosolic dsDNA can originate from viral or bacterial pathogens, or from host cellular damage, making 2'3'-cGAMP a critical danger-associated molecular pattern (DAMP).
The host immune system has evolved to detect both bacterial and endogenous CDNs, leading to the activation of downstream signaling pathways that orchestrate an anti-pathogen response.
Core Signaling Pathways in CDN Recognition
The host response to CDNs is predominantly mediated by the Stimulator of Interferon Genes (STING) protein, which acts as a central hub for downstream signaling.
The Canonical cGAS-STING Pathway
The cGAS-STING pathway is the primary mechanism for detecting cytosolic dsDNA and CDNs. The activation cascade proceeds as follows:
-
Sensing: The enzyme cGAS binds to cytosolic dsDNA, leading to a conformational change and its activation. Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[6]
-
STING Activation: 2'3'-cGAMP, as well as bacterial CDNs that have entered the cytosol, bind to STING, which is an endoplasmic reticulum (ER)-resident protein.[5][7] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8]
-
TBK1 and IRF3 Recruitment and Phosphorylation: The activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[10]
STING-Independent Pathways
While the cGAS-STING axis is the most well-characterized pathway for CDN recognition, emerging evidence suggests the existence of STING-independent mechanisms. One such example involves the protein RECON (Reductase Controlling NF-κB). RECON has been shown to bind adenine-containing CDNs like c-di-AMP, leading to the activation of the NF-κB pathway independently of STING. This suggests a more complex and multi-faceted host response to bacterial CDNs than previously understood.
Quantitative Data in CDN-Host Interactions
The following tables summarize key quantitative data from various studies, providing a comparative look at the potencies and effects of different CDNs.
Table 1: Binding Affinities of CDNs to STING
| CDN Ligand | STING Variant | Binding Affinity (Kd) | Reference |
| 2'3'-cGAMP | Human STING | ~4 nM | [1] |
| SN-011 (inhibitor) | Human STING | 4.03 nM | [11] |
| 2'3'-cGAMP | Human STING | 9.23 nM | [11] |
Note: Binding affinities can vary depending on the experimental method used (e.g., surface plasmon resonance, microscale thermophoresis).
Table 2: Induction of IFN-β by CDNs
| CDN/Agonist | Cell Line | Concentration | IFN-β Induction (Fold Change or EC50) | Reference |
| 2'3'-cGAMP | THP-1 | - | EC50 ≈ 20 nM | [1] |
| c-di-GMP | HEK293T | 20 µg/ml | ~65-fold increase | [7] |
| diABZI | THP-1 | 3 µM | Significant increase in IFN-β mRNA | [12][13] |
| cGAMP | MRC-5 | - | EC50 = 120 µM | [7] |
Table 3: Inhibition of Pathogen Replication by STING Agonists
| STING Agonist | Virus | Cell Line | IC50 / % Inhibition | Reference |
| diABZI Derivative | PIV3 | - | IC50 = 0.1 µM | |
| diABZI Derivative | HRV16 | - | IC50 > 100 µM | |
| diABZI-4 | IAV | - | ~10-15 fold inhibition | [13] |
| diABZI-4 | HRV | - | >100-fold inhibition | [13] |
| diABZI-4 | SARS-CoV-2 | - | >1000-fold inhibition | [13] |
Experimental Protocols for Studying CDN-Host Interactions
This section provides detailed methodologies for key experiments used to investigate CDN signaling pathways.
Quantification of Cytokine Production by ELISA
This protocol is for measuring the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants following treatment with CDNs.
Materials:
-
Cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete cell culture medium
-
CDN of interest (e.g., 2'3'-cGAMP, c-di-GMP)
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kit for the cytokine of interest (e.g., human or mouse IFN-β)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5 x 10^5 cells/well for THP-1) in a 96-well plate and incubate overnight.
-
Stimulation: Prepare serial dilutions of the CDN in complete culture medium. Remove the old medium from the cells and add 100 µL of the CDN dilutions or a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Samples can be used immediately or stored at -80°C.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and substrate antibodies, and finally measuring the absorbance on a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in each sample by interpolating from the standard curve.
Assessment of STING Pathway Phosphorylation by Western Blot
This protocol is used to detect the phosphorylation of key signaling proteins in the STING pathway (STING, TBK1, IRF3) as a measure of pathway activation.
Materials:
-
Cell line of interest
-
CDN or other STING agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the CDN of interest for the desired time points.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Pathogen Replication Assay
This protocol is designed to quantify the effect of CDN-mediated immune activation on the replication of a virus or intracellular bacterium.
Materials:
-
Host cell line susceptible to the pathogen of interest
-
Pathogen stock with a known titer
-
CDN or STING agonist
-
Infection medium (low-serum or serum-free)
-
Method for quantifying pathogen load (e.g., plaque assay, TCID50 assay, or qPCR for pathogen genomes)
Procedure:
-
Cell Treatment: Seed host cells in a multi-well plate. Treat the cells with the CDN either before (prophylactic) or after (therapeutic) infection.
-
Infection: Infect the cells with the pathogen at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for pathogen replication (e.g., 24-72 hours).
-
Quantification of Pathogen Load:
-
Plaque Assay/TCID50: Collect the supernatant and perform serial dilutions to titrate the amount of infectious virus.
-
qPCR: Lyse the cells and/or collect the supernatant to extract nucleic acids. Use specific primers and probes to quantify the number of pathogen genomes by qPCR.
-
-
Data Analysis: Compare the pathogen load in CDN-treated cells to that in untreated control cells to determine the percentage of inhibition.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying CDN-host interactions and the logical relationship between different signaling outcomes.
Conclusion and Future Directions
The study of CDN-mediated host-pathogen interactions has illuminated a fundamental aspect of innate immunity. The cGAS-STING pathway has emerged as a critical defense mechanism against a wide range of pathogens and a promising target for therapeutic intervention. The development of potent and specific STING agonists and inhibitors holds significant potential for the treatment of infectious diseases, cancer, and autoimmune disorders.
Future research in this field will likely focus on several key areas:
-
Elucidating the full spectrum of CDN receptors and signaling pathways: While STING is a major player, the roles of other potential sensors like RECON and the existence of yet-undiscovered pathways warrant further investigation.
-
Understanding the mechanisms of pathogen evasion: Many successful pathogens have evolved strategies to subvert or inhibit CDN signaling. A deeper understanding of these mechanisms will be crucial for developing effective countermeasures.
-
Developing next-generation CDN-based therapeutics: The design of CDN analogs and other small molecules with improved stability, cell permeability, and specific activity is a major goal for drug development.
-
Personalized medicine approaches: Given the existence of common human STING variants with differing signaling capacities, future therapeutic strategies may need to be tailored to an individual's genetic background.
By continuing to unravel the complexities of CDN signaling in the context of host-pathogen interactions, the scientific community is poised to develop novel and effective strategies to combat a wide range of human diseases.
References
- 1. Interrupting cyclic dinucleotide-cGAS–STING axis with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of coronavirus infection by a synthetic STING agonist in primary human airway system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity [thno.org]
An In-Depth Technical Guide to the Fundamental Principles of Cyclic Dinucleotide (CDN) Signaling
A Note on Terminology: The query "CDN-A signaling" likely refers to the broader field of Cyclic Dinucleotide (CDN) signaling , a pivotal component of the innate immune system. The central pathway in mammalian CDN signaling is the cGAS-STING pathway . This guide will focus on the core principles of this pathway, which is activated by CDNs.
The innate immune system serves as the primary defense against pathogens and cellular damage. A critical signaling cascade in this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which functions as a key sensor for cytosolic DNA.[1] The presence of DNA in the cytoplasm is a danger signal associated with viral or bacterial infections, cellular stress, and cancer.[1] This guide provides a detailed overview of the cGAS-STING pathway, its activation mechanism, and the experimental methodologies used to study its function.
Core Mechanism of cGAS-STING Signaling
The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cell's cytoplasm.[1] This detection triggers a series of molecular events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for a robust immune response.[1][2]
1. Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] cGAS binds to dsDNA in a sequence-independent manner, with a preference for longer strands. This binding induces a conformational change and dimerization of cGAS, activating its enzymatic function.[1] Activated cGAS then catalyzes the synthesis of the second messenger molecule, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][3]
2. STING Activation and Translocation: 2'3'-cGAMP, the CDN produced by cGAS, binds to the STING protein, a transmembrane protein located in the endoplasmic reticulum (ER).[1][4] This binding event causes a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER, through the Golgi apparatus, to perinuclear vesicles.[1][5][6]
3. Recruitment and Activation of Downstream Effectors: The activated STING protein serves as a scaffold to recruit and activate downstream signaling components.[1] A key player is the TANK-binding kinase 1 (TBK1), which is recruited to the C-terminal tail of STING.[1][5] TBK1 then phosphorylates both STING itself (at Ser366) and the transcription factor interferon regulatory factor 3 (IRF3).[5][7]
4. Gene Transcription and Cytokine Production: Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[1] Concurrently, the STING pathway can also activate the NF-κB signaling pathway, resulting in the production of a wide array of pro-inflammatory cytokines and chemokines.[1]
Quantitative Data in CDN-STING Signaling
The following table summarizes key quantitative parameters associated with the cGAS-STING pathway. These values are essential for understanding the affinity and kinetics of the molecular interactions involved.
| Parameter | Interacting Molecules | Value | Species | Reference |
| Binding Affinity (Kd) | ||||
| dsDNA : cGAS | ~2.5 µM | Murine | (Willis et al., 2020) | |
| 2'3'-cGAMP : STING | ~160 nM | Human | (Loo et al., 2017) | |
| TBK1 : STING | ~400 nM | Human | (Zhao et al., 2019) | |
| Enzymatic Kinetics (kcat) | ||||
| cGAS (cGAMP synthesis) | ~0.1 s⁻¹ | Murine | (Civril et al., 2013) |
Note: These values can vary depending on the specific experimental conditions and constructs used.
Experimental Protocols
Understanding the cGAS-STING pathway relies on a variety of experimental techniques. Below are outlines of key protocols used by researchers in this field.
Protocol 1: In Vitro cGAMP Synthesis Assay
Objective: To measure the enzymatic activity of cGAS in producing 2'3'-cGAMP.
Methodology:
-
Protein Purification: Recombinant cGAS is expressed and purified from E. coli or insect cells.
-
Reaction Setup: Purified cGAS is incubated with ATP, GTP, and a dsDNA stimulant (e.g., herring testis DNA) in a reaction buffer containing MgCl₂.
-
Time Course: Aliquots of the reaction are taken at various time points and the reaction is quenched with EDTA.
-
Product Detection: The production of 2'3'-cGAMP is quantified using high-performance liquid chromatography (HPLC) or a commercially available ELISA kit.
-
Data Analysis: The initial reaction velocity is calculated and used to determine kinetic parameters such as Kcat and Km.
Protocol 2: STING Activation Assay in Cell Culture
Objective: To assess the activation of STING and downstream signaling in response to a stimulus.
Methodology:
-
Cell Culture: A suitable cell line (e.g., THP-1 monocytes or HEK293T cells expressing STING) is cultured.
-
Stimulation: Cells are treated with a STING agonist (e.g., 2'3'-cGAMP, DMXAA) or transfected with dsDNA.
-
Cell Lysis: After a defined incubation period, cells are lysed to extract proteins.
-
Western Blotting: The cell lysates are analyzed by western blot to detect the phosphorylation of STING, TBK1, and IRF3 using phospho-specific antibodies.
-
Cytokine Measurement: The cell culture supernatant is collected to measure the secretion of IFN-β and other cytokines using ELISA or a multiplex bead array.
Protocol 3: Immunofluorescence Microscopy for STING Translocation
Objective: To visualize the translocation of STING from the ER to perinuclear compartments upon activation.
Methodology:
-
Cell Culture and Transfection: Cells expressing a fluorescently tagged STING (e.g., STING-GFP) are grown on glass coverslips.
-
Stimulation: Cells are treated with a STING agonist.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: If an ER marker is needed for colocalization, cells are stained with an antibody against an ER-resident protein (e.g., Calnexin).
-
Imaging: The subcellular localization of STING is visualized using a confocal microscope. Activated STING will appear as distinct puncta near the nucleus, colocalizing with Golgi or endosomal markers.
Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.
Experimental Workflow Diagram
Caption: Workflow for evaluating STING activation in a cell-based assay.
Logical Relationship Diagram
Caption: Logical flow of cGAS activation upon detection of cytosolic DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of CDN-A (cGAMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic GMP-AMP (cGAMP), also known as cyclic [G(2',5')pA(3',5')p] or CDN-A, is a critical second messenger in the innate immune system. It is the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, and its activation of the cGAS-STING signaling pathway triggers the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in host defense against pathogens and in anti-tumor immunity. The growing interest in therapeutically targeting the STING pathway has created a demand for reliable methods to produce cGAMP in the laboratory. This document provides detailed protocols for both the enzymatic and chemical synthesis of 2'3'-cGAMP, offering researchers options based on their specific needs for yield, purity, and scalability.
Introduction to cGAS-STING Signaling
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of cGAMP from ATP and GTP.[3] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum.[1] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons and other inflammatory cytokines, initiating a potent immune response.[1][2]
Methods for cGAMP Synthesis
Two primary approaches for the laboratory synthesis of cGAMP are enzymatic synthesis and chemical synthesis. Each method presents distinct advantages and disadvantages.
Enzymatic Synthesis utilizes the cGAS enzyme to catalyze the formation of cGAMP from ATP and GTP. This biomimetic approach is highly specific, resulting in the natural 2'3'-cGAMP isomer with high yields and purity. It avoids the use of hazardous organic solvents, making it a more environmentally friendly option.[4][5]
Chemical Synthesis offers greater flexibility for producing cGAMP analogs with modified nucleobases, sugars, or phosphate (B84403) backbones. The phosphoramidite-based approach, particularly the Jones method, is a reliable strategy for synthesizing cGAMP and its isomers.[6] This method involves the stepwise assembly of a linear dinucleotide followed by a cyclization step. While versatile, chemical synthesis can be a multi-step process with potentially lower overall yields compared to the enzymatic method and requires careful handling of sensitive reagents and solvents.[4]
Data Presentation
| Parameter | Enzymatic Synthesis (Whole-Cell Biocatalysis) | Chemical Synthesis (Jones Method) |
| Starting Materials | Glucose, ATP, GTP (within E. coli) | Protected nucleoside phosphoramidites & H-phosphonates |
| Key Reagents | Murine cGAS (expressed in E. coli) | Phosphoramidite (B1245037) activators, oxidizing agents, deprotection reagents |
| Typical Yield | 60 ± 2 mg/L of purified cGAMP[4] | Varies depending on scale and specific analog (typically lower than enzymatic) |
| Purity | High (>95% after purification) | High (>95% after HPLC purification) |
| Advantages | High yield, high purity of natural isomer, environmentally friendly[4][5] | Versatility for analog synthesis, well-established chemistry[6] |
| Disadvantages | Requires protein expression and purification expertise | Multi-step process, use of hazardous solvents, potentially lower yield[4] |
Table 1: Comparison of Enzymatic and Chemical Synthesis of cGAMP.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'3'-cGAMP via Whole-Cell Biocatalysis
This protocol describes the production and purification of 2'3'-cGAMP using E. coli engineered to express murine cGAS (mcGAS).[4]
Materials:
-
E. coli BL21(DE3) strain
-
Expression plasmid containing the gene for murine cGAS (mcGAS)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Tris-HCl, NaCl, MgCl₂, ZnCl₂, Tween-20
-
HEPES buffer
-
ATP and GTP
-
Herring testes DNA (or other dsDNA activator)
-
Anion exchange chromatography column and buffers
-
HPLC system with a C18 column
-
LC-MS/MS system
Methodology:
-
Expression of mcGAS in E. coli
-
Transform E. coli BL21(DE3) with the mcGAS expression plasmid and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into LB broth with the antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce mcGAS expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation. The supernatant will contain the secreted cGAMP.[4]
-
-
In Vitro Enzymatic Reaction (Alternative to whole-cell)
-
If using purified cGAS, prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Tween-20, 1-2 mM ATP, 1-2 mM GTP, and an appropriate amount of dsDNA activator (e.g., 10 µg/mL herring testes DNA).[1]
-
Add purified cGAS enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 1-4 hours.[1] The conversion can reach 85-90%.[4]
-
Terminate the reaction by heat inactivation or by adding EDTA.
-
-
Purification of cGAMP
-
Clarify the cell supernatant (from whole-cell method) or the reaction mixture by centrifugation or filtration.
-
Equilibrate an anion exchange chromatography column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the clarified sample onto the column.
-
Wash the column with the low-salt buffer to remove unbound impurities.
-
Elute the bound cGAMP using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and monitor the absorbance at 254 nm to identify the cGAMP-containing fractions.
-
Pool the cGAMP-containing fractions and concentrate them using a vacuum centrifuge or lyophilization.
-
Desalt the concentrated sample using a desalting column or by repeated lyophilization from water.
-
-
Analysis and Quantification
-
Analyze the purity of the final product by reverse-phase HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM triethylammonium (B8662869) acetate, pH 7.0).
-
Confirm the identity of the product by LC-MS/MS, comparing the retention time and mass spectrum to a known standard of 2'3'-cGAMP. The expected [M-H]⁻ ion for cGAMP is m/z 673.1.
-
Quantify the cGAMP concentration by measuring the UV absorbance at 254 nm and using the molar extinction coefficient (ε₂₅₄ ≈ 25,200 M⁻¹cm⁻¹).
-
Protocol 2: Chemical Synthesis of 2'3'-cGAMP (Jones Method)
This protocol outlines the chemical synthesis of 2'3'-cGAMP based on the Jones method, which involves the creation of a linear dinucleotide using phosphoramidite chemistry followed by an H-phosphonate-mediated cyclization.[6]
Materials:
-
Protected nucleoside phosphoramidites (e.g., 5'-O-DMT-N²-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite)
-
Protected nucleoside H-phosphonates (e.g., 5'-O-DMT-N⁶-benzoyl-adenosine-3'-H-phosphonate)
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., Iodine in THF/pyridine/water)
-
Cyclization agent (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl))
-
N-methylimidazole
-
Deprotection reagents (e.g., aqueous ammonia (B1221849), triethylamine (B128534) trihydrofluoride)
-
Anhydrous solvents (acetonitrile, pyridine, THF)
-
HPLC system with a C18 column
Methodology:
-
Synthesis of the Linear Dinucleotide
-
Dissolve the protected adenosine H-phosphonate and the protected guanosine phosphoramidite in anhydrous acetonitrile.
-
Add the activator to the reaction mixture and stir at room temperature for 30-60 minutes to facilitate the coupling reaction.
-
Oxidize the resulting phosphite (B83602) triester to the more stable phosphate triester by adding the iodine solution.
-
Quench the reaction and purify the protected linear dinucleotide by silica (B1680970) gel chromatography.
-
-
Cyclization
-
Selectively deprotect the 5'-DMT group of the linear dinucleotide using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Dissolve the deprotected linear dinucleotide in anhydrous pyridine.
-
Add the cyclization agent (TPSCl) and N-methylimidazole to the solution and stir at room temperature for several hours to overnight. The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Quench the reaction and purify the protected cyclic dinucleotide by silica gel chromatography.
-
-
Deprotection and Purification
-
Treat the protected cyclic dinucleotide with concentrated aqueous ammonia at elevated temperature (e.g., 55°C) for several hours to remove the exocyclic amine protecting groups and the cyanoethyl group from the phosphate.
-
Remove the 2'-O-TBDMS protecting groups using a fluoride (B91410) source such as triethylamine trihydrofluoride in a suitable solvent.
-
Purify the crude cGAMP by reverse-phase HPLC on a C18 column using a gradient of acetonitrile in an aqueous buffer.
-
Collect the fractions containing the desired product, pool them, and lyophilize to obtain pure 2'3'-cGAMP.
-
-
Characterization
-
Confirm the identity and purity of the final product by HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H, ³¹P, and ¹³C). The expected mass and spectral data should be compared with literature values for 2'3'-cGAMP.
-
Conclusion
The choice between enzymatic and chemical synthesis of cGAMP depends on the specific goals of the research. For the production of the natural 2'3'-cGAMP with high yield and purity in an environmentally friendly manner, the enzymatic approach using whole-cell biocatalysis is highly advantageous. For the generation of novel cGAMP analogs for structure-activity relationship studies or as potential therapeutic leads, the flexibility of chemical synthesis is unparalleled. The detailed protocols provided herein offer researchers a solid foundation for producing this important second messenger in the laboratory, thereby facilitating further exploration of the cGAS-STING pathway and its therapeutic potential.
References
- 1. 10th anniversary of discovering cGAMP: synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the rapid deprotection of synthetic oligonucleotides and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Stimulation with CDN-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDN-A is a potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) and pro-inflammatory cytokine response.[1][2] Activation of this pathway holds significant therapeutic promise for various applications, including cancer immunotherapy and as a vaccine adjuvant.[1][2] These application notes provide detailed protocols for the in vitro stimulation of various cell types with this compound, enabling researchers to investigate its biological activity and therapeutic potential.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[4] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[6] The STING pathway can also activate NF-κB, leading to the production of various pro-inflammatory cytokines and chemokines.[7] this compound, as a STING agonist, directly binds to and activates STING, bypassing the need for cGAS activation.
Data Presentation
Table 1: Recommended Dose Range for In Vitro Cell Stimulation with this compound
| Cell Line | Cell Type | Recommended Concentration Range (µM) | Incubation Time (hours) | Key Readouts |
| THP-1 | Human Monocytic Leukemia | 1 - 50 | 18 - 24 | IFN-β, CXCL10, p-IRF3, p-STING |
| THP1-Dual™ KI-hSTING | Human Monocytic Reporter | 0.5 - 10 | 18 - 24 | IRF-inducible Luciferase, IFN-β |
| RAW 264.7 | Murine Macrophage | 1 - 25 | 18 - 24 | IFN-β, CXCL10 |
| DC2.4 | Murine Dendritic Cell | 0.8 - 10 | 24 - 48 | IFN-β, CXCL10, CD80/CD86 expression |
| Human PBMCs | Human Peripheral Blood Mononuclear Cells | 1 - 25 | 24 - 48 | IFN-β, TNF-α, IL-6 |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Murine Dendritic Cells | 1 - 10 | 24 - 48 | CD80/CD86/MHC-II expression, T-cell priming |
Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup through a dose-response study.
Table 2: Expected Cytokine Profile Following this compound Stimulation
| Cytokine/Chemokine | Expected Response | Primary Producing Cell Types | Function |
| IFN-β | Strong Induction | Macrophages, Dendritic Cells, Monocytes | Antiviral, Antiproliferative, Immune modulation |
| CXCL10 (IP-10) | Strong Induction | Macrophages, Monocytes, Endothelial Cells | T-cell and NK cell chemoattractant |
| TNF-α | Moderate Induction | Macrophages, Monocytes, T-cells | Pro-inflammatory, Antitumor activity |
| IL-6 | Moderate Induction | Macrophages, Monocytes, T-cells | Pro-inflammatory, Immune regulation |
| CCL5 (RANTES) | Moderate Induction | T-cells, Macrophages, Endothelial Cells | Chemoattractant for T-cells, eosinophils, basophils |
Experimental Protocols
Protocol 1: In Vitro Stimulation of THP-1 Monocytic Cells
This protocol describes the stimulation of the human monocytic cell line THP-1 with this compound to measure the induction of IFN-β.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Phosphate-buffered saline (PBS)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound in complete RPMI-1640 medium. Perform serial dilutions to generate a range of concentrations for the dose-response experiment (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and a vehicle control).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the Human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[8]
Protocol 2: In Vitro Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of murine BMDCs and their subsequent stimulation with this compound to assess maturation.[9][10]
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
Complete RPMI-1640 medium
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
This compound
-
6-well cell culture plates
-
Flow cytometry antibodies (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.
-
On day 3, gently remove and discard half of the medium and replace it with fresh medium containing GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Cell Seeding: Seed the immature BMDCs at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Cell Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86 for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Analyze the expression of maturation markers on the CD11c+ population using a flow cytometer.
Protocol 3: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound on a given cell line using a commercially available luminescent cell viability assay.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
96-well white, flat-bottom plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well white plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted this compound to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Luminescent Assay:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 8. rndsystems.com [rndsystems.com]
- 9. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Delivery of Cyclic Dinucleotide (CDN) STING Agonists
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a potent anti-tumor immune response.[1][2] Cyclic dinucleotides (CDNs), such as cGAMP, are the endogenous ligands that activate STING.[3] The therapeutic potential of synthetic CDNs as vaccine adjuvants and cancer immunotherapies has been widely demonstrated in preclinical models.[1][4] However, the clinical translation of CDNs is hampered by significant delivery challenges. As hydrophilic, negatively charged small molecules, free CDNs exhibit poor cell membrane permeability, are susceptible to enzymatic degradation, and are rapidly cleared from circulation when administered systemically.[2][4][5][6]
These application notes provide an overview of current strategies for in vivo delivery of CDN agonists (CDN-A), focusing on nanoparticle-based systems and administration routes. Detailed protocols for the preparation of a liposomal this compound formulation and a general in vivo efficacy study are also provided for researchers in immunology and drug development.
Part 1: this compound Delivery Strategies and Comparative Data
Effective in vivo delivery of this compound aims to protect the agonist from degradation, enhance its uptake by target cells (primarily antigen-presenting cells, APCs), and prolong its retention within the tumor microenvironment (TME).[7][8] Strategies are broadly categorized by the administration route and the use of delivery vehicles.
Administration Routes
-
Intratumoral (IT) Injection: This is the most common route in preclinical and clinical studies.[2][9] Direct injection into the tumor concentrates the this compound at the target site, maximizing local STING activation while minimizing systemic exposure and potential side effects.[10][11] However, this approach is only feasible for accessible tumors and may not be effective against metastatic disease.[8][9] Even with local administration, rapid diffusion of small, hydrophilic CDNs out of the tumor remains a challenge.[2] For example, one study noted that 90% of c-diGMP diffused out of the tumor within 4 hours of IT injection in mice.[2]
-
Systemic (Intravenous, IV) Administration: Systemic delivery is necessary for treating metastatic or inaccessible tumors.[9][12] However, free CDNs administered intravenously are cleared very rapidly. This necessitates the use of delivery systems to improve the pharmacokinetic profile and enable sufficient accumulation in tumor tissues.[2][13]
Nanoparticle-Based Delivery Systems
Nanoparticle carriers are the most promising strategy to overcome the limitations of free this compound delivery.[14] These systems can protect CDNs from degradation, improve their solubility, facilitate cellular uptake, and be engineered for targeted delivery.[][16][17]
-
Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like CDNs in their aqueous core.[14] Cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are frequently used to facilitate encapsulation of anionic CDNs and improve interaction with negatively charged cell membranes, enhancing cytosolic delivery.[2][6][7][14] PEGylation (coating with polyethylene (B3416737) glycol) can be used to improve particle stability and prolong circulation time in vivo.[7][14]
-
Polymer-Based Nanoparticles: Biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used in drug delivery.[18][19] Polymeric nanoparticles can encapsulate CDNs, providing sustained release and protection from degradation.[][16] For example, a polymersome platform was shown to improve the half-life of encapsulated cGAMP by 40-fold, allowing for significant accumulation in tumors.[13]
Data Presentation: Comparison of Delivery Formulations
The following tables summarize quantitative data from various studies, highlighting the advantages of nanoparticle-based delivery systems over free this compound.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | This compound | Administration Route | Half-life (t½) | Key Finding | Reference |
| Free ADU-S100 | ADU-S100 | Intratumoral | 2.05 h (in tumor) | Rapid clearance from tumor tissue. | [2] |
| Free ADU-S100 | ADU-S100 | Intratumoral | ~24 min (in plasma) | Rapid absorption into systemic circulation. | [2] |
| Cationic Liposome | ADU-S100 | Intravenous | 5.6 h | 14-fold increase in circulation half-life compared to free drug (0.4 h). | [2] |
| Polymersome | cGAMP | Not Specified | 40-fold increase | Significantly improved half-life allowed for tumor accumulation. | [13] |
Table 2: In Vivo Efficacy of Different this compound Formulations in Murine Melanoma Models
| Formulation | Model | Administration Route | Key Efficacy Outcome | Reference |
| Free cGAMP | B16F10 Lung Metastasis | Systemic (IV) | No anti-tumor effect observed. | [5][7] |
| Cationic Liposomal cGAMP | B16F10 Lung Metastasis | Systemic (IV) | Significant reduction in lung nodules and anti-tumor activity. | [5][7][14] |
| Free cGAMP | Orthotopic Melanoma | Intratumoral | - | [5][7] |
| Cationic Liposomal cGAMP | Orthotopic Melanoma | Intratumoral | Induced regression of injected tumors and protected mice from tumor rechallenge. | [5][7] |
Part 2: Visualizations of Pathways and Workflows
Diagram 1: The cGAS-STING Signaling Pathway
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Part 3: Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should optimize these methods based on their specific this compound, cell lines, and experimental goals.
Protocol 1: Preparation of Cationic Liposomal cGAMP
This protocol is based on the thin-film hydration method for preparing cationic liposomes to encapsulate a CDN like cGAMP.
Materials:
-
Cationic lipid: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Helper lipid: Cholesterol
-
PEGylated lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cyclic Dinucleotide: 2'3'-cGAMP
-
Solvent: Chloroform
-
Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Equipment: Rotary evaporator, bath sonicator, mini-extruder with polycarbonate membranes (e.g., 100 nm pore size), dynamic light scattering (DLS) instrument.
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve DOTAP, Cholesterol, and DSPE-PEG2000 in chloroform. A common molar ratio is approximately 50:45:5, but this may require optimization. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath (37-40°C) under reduced pressure to evaporate the chloroform. c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Encapsulation: a. Dissolve the cGAMP powder in the hydration buffer (PBS) to the desired concentration (e.g., 1 mg/mL). b. Add the cGAMP solution to the round-bottom flask containing the dried lipid film. c. Hydrate the film by rotating the flask in the water bath (above the lipid transition temperature, e.g., 60°C) for 1-2 hours. The solution should become a milky suspension of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Extrusion): a. To create unilamellar vesicles of a defined size, assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder block to the same temperature as the hydration step. c. Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe. d. Repeat this extrusion process 11-21 times to ensure a uniform size distribution. The suspension should become more translucent.
-
Purification and Characterization: a. To remove unencapsulated ("free") cGAMP, use a purification method such as dialysis or size exclusion chromatography against PBS. b. Characterize the final liposomal formulation. Measure the particle size and polydispersity index (PDI) using DLS. A typical target size is 80-120 nm with a PDI < 0.2. c. Determine the encapsulation efficiency by lysing a known amount of the liposomes (e.g., with a detergent like Triton X-100) and quantifying the cGAMP concentration using a suitable method like HPLC. d. Store the final formulation at 4°C.
Protocol 2: General In Vivo Efficacy Study in a Murine Syngeneic Tumor Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of a this compound formulation.
Materials & Animals:
-
6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen cell line).
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma).
-
Cell culture medium, PBS, trypsin.
-
This compound formulations (Vehicle control, Free this compound, Nanoparticle this compound).
-
Syringes and needles (e.g., 27-30 gauge).
-
Calipers for tumor measurement.
-
Anesthesia and euthanasia supplies.
Procedure:
-
Tumor Inoculation: a. Culture tumor cells to ~80% confluency. Harvest and wash the cells with sterile PBS. b. Resuspend cells in PBS at a concentration of 2.5-5.0 x 10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (containing 2.5-5.0 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth and Group Randomization: a. Monitor mice daily for tumor growth. b. Begin measuring tumors with digital calipers once they become palpable (typically 5-7 days post-inoculation). Tumor volume can be calculated using the formula: (Length x Width²) / 2. c. When the average tumor volume reaches a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: a. Prepare the dosing solutions for each group. b. For intratumoral (IT) administration , inject a defined volume (e.g., 50 µL) directly into the center of the tumor.[20] The dose might be normalized to tumor volume (e.g., 0.1 mL per 400 mm³ tumor volume).[20] c. For intravenous (IV) administration , inject a defined volume (e.g., 100 µL) via the tail vein. d. Repeat treatments according to the study schedule (e.g., on days 10, 13, and 16 post-inoculation).
-
Monitoring and Endpoints: a. Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a general indicator of treatment toxicity. b. The primary endpoint is typically tumor volume. Individual mice should be euthanized when their tumor reaches a maximum ethical size (e.g., 2000 mm³) or if they show signs of excessive distress or weight loss (>20%). c. At the end of the study, all remaining mice are euthanized. Tumors and spleens can be harvested for downstream analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth inhibition. b. If survival is an endpoint, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test). c. Perform statistical analysis on final tumor volumes and immunological data.
References
- 1. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse drug delivery systems for the enhancement of cancer immunotherapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Intravenous delivery of STING agonists using acid-sensitive polycationic polymer-modified lipid nanoparticles for enhanced tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymer-Based Nanosystems—A Versatile Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for Cancer Immunotherapy: Innovations and Challenges | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDN-A as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dinucleotides (CDNs) are a class of potent immune-stimulatory molecules that hold significant promise as vaccine adjuvants. These molecules, including cyclic di-AMP (CDN-A), are recognized by the host innate immune system, leading to the induction of a robust and balanced adaptive immune response. This compound exerts its adjuvant effect primarily through the activation of the Stimulator of Interferon Genes (STING) pathway, a critical signaling cascade in the detection of cytosolic DNA and the subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4][5][6] This activation enhances both humoral and cellular immunity, making this compound an attractive candidate for co-formulation with subunit vaccines against a wide range of infectious diseases and for therapeutic cancer vaccines.[1][2][3][7][8][9]
These application notes provide a comprehensive overview of this compound as a vaccine adjuvant, including its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action: The STING Signaling Pathway
This compound is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), through endocytosis.[1][2] Once in the cytoplasm, this compound binds directly to the STING protein located on the endoplasmic reticulum (ER) membrane.[1][2][5][6] This binding event induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.
Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (IFN-α and IFN-β).[1][2] In parallel, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
The secreted type I IFNs act in an autocrine and paracrine manner to promote the maturation and activation of DCs, enhance antigen cross-presentation to CD8+ T cells, and stimulate the cytotoxic activity of natural killer (NK) cells.[3][4][5] This cascade of events ultimately leads to the development of a robust antigen-specific adaptive immune response, characterized by the production of high-titer antibodies and the generation of potent T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses.[3][8]
Data Presentation: Efficacy of this compound Adjuvanted Vaccines
The following tables summarize representative quantitative data from preclinical studies in mice, demonstrating the enhanced immunogenicity of vaccines formulated with a CDN adjuvant compared to antigen alone or vaccines with a traditional alum adjuvant.
Table 1: Antigen-Specific Antibody Titers
| Adjuvant | Antigen | IgG Titer (Geometric Mean) | IgG1 Titer (Geometric Mean) | IgG2a Titer (Geometric Mean) | Reference |
| None | Ovalbumin (OVA) | 1,000 | 900 | 100 | Fictionalized Data |
| Alum | Ovalbumin (OVA) | 50,000 | 48,000 | 2,000 | Fictionalized Data |
| This compound | Ovalbumin (OVA) | 500,000 | 200,000 | 300,000 | Fictionalized Data |
| None | Recombinant Protein X | 500 | 450 | 50 | Fictionalized Data |
| Alum | Recombinant Protein X | 25,000 | 24,000 | 1,000 | Fictionalized Data |
| This compound | Recombinant Protein X | 300,000 | 120,000 | 180,000 | Fictionalized Data |
Table 2: Antigen-Specific T Cell Responses
| Adjuvant | Antigen | % IFN-γ+ CD4+ T cells | % IFN-γ+ CD8+ T cells | % IL-4+ CD4+ T cells | Reference |
| None | Ovalbumin (OVA) | 0.1% | 0.05% | 0.2% | Fictionalized Data |
| Alum | Ovalbumin (OVA) | 0.5% | 0.1% | 1.5% | Fictionalized Data |
| This compound | Ovalbumin (OVA) | 2.5% | 1.8% | 0.3% | Fictionalized Data |
| None | Recombinant Protein X | 0.08% | 0.03% | 0.15% | Fictionalized Data |
| Alum | Recombinant Protein X | 0.4% | 0.08% | 1.2% | Fictionalized Data |
| This compound | Recombinant Protein X | 2.0% | 1.5% | 0.25% | Fictionalized Data |
Table 3: Cytokine Production from Splenocytes (pg/mL)
| Adjuvant | Antigen | IFN-γ | IL-5 | IL-10 | Reference |
| None | Ovalbumin (OVA) | 100 | 50 | 20 | Fictionalized Data |
| Alum | Ovalbumin (OVA) | 500 | 800 | 150 | Fictionalized Data |
| This compound | Ovalbumin (OVA) | 5000 | 200 | 100 | Fictionalized Data |
| None | Recombinant Protein X | 80 | 40 | 15 | Fictionalized Data |
| Alum | Recombinant Protein X | 400 | 700 | 120 | Fictionalized Data |
| This compound | Recombinant Protein X | 4500 | 150 | 80 | Fictionalized Data |
Note: The data presented in these tables are fictionalized representations based on trends observed in preclinical studies and are intended for illustrative purposes. Actual results will vary depending on the specific CDN molecule, antigen, vaccine formulation, and animal model used.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound Adjuvanted Vaccine in Mice
This protocol describes a general procedure for immunizing mice to evaluate the adjuvant effect of this compound.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Antigen of interest
-
This compound adjuvant
-
Sterile, endotoxin-free PBS
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Vaccine Formulation:
-
Prepare the antigen solution at the desired concentration in sterile PBS.
-
Prepare the this compound solution at the desired concentration in sterile PBS.
-
On the day of immunization, mix the antigen and this compound solutions to achieve the final desired doses per animal. For example, for a 100 µL injection volume, mix 50 µL of 2x antigen solution with 50 µL of 2x this compound solution.
-
Include control groups: antigen alone, this compound alone, and PBS vehicle.
-
-
Immunization:
-
Anesthetize or restrain the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer the vaccine formulation (typically 50-100 µL) via the desired route (e.g., intramuscular, subcutaneous, or intranasal).
-
-
Booster Immunizations:
-
Administer one or two booster immunizations at intervals of 2-3 weeks, following the same procedure as the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immunization, and 1-2 weeks after each immunization) to obtain serum for antibody analysis.
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for T cell analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
This protocol is for determining the titer of antigen-specific antibodies in the serum of immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST))
-
Wash buffer (PBST)
-
Serum samples from immunized and control mice
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen to 1-5 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer.
-
Add 200 µL/well of blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cutoff (e.g., 2-3 times the background).
-
Protocol 3: Intracellular Cytokine Staining (ICS) for T Cell Response Analysis
This protocol is for identifying and quantifying antigen-specific, cytokine-producing T cells from the spleens of immunized mice by flow cytometry.
Materials:
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Antigen of interest or specific peptides
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell strainers (70 µm)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-4)
-
Flow cytometer
Procedure:
-
Splenocyte Preparation:
-
Aseptically remove the spleens and place them in complete RPMI medium.
-
Prepare single-cell suspensions by gently grinding the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI and resuspend to a concentration of 1-2 x 10⁶ cells/mL.
-
-
In Vitro Restimulation:
-
Plate 1-2 x 10⁶ splenocytes per well in a 96-well round-bottom plate.
-
Add the antigen or peptides at a predetermined optimal concentration.
-
Include a negative control (no antigen) and a positive control (e.g., PMA/Ionomycin or a mitogen).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
-
Cell Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a cocktail of fluorescently conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with a cocktail of fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on T cell populations (e.g., CD3+CD4+ or CD3+CD8+) and determine the percentage of cells positive for each cytokine.
-
Conclusion
This compound represents a promising class of vaccine adjuvants with a well-defined mechanism of action that promotes a strong and balanced Th1-biased immune response. The protocols outlined above provide a framework for the comprehensive evaluation of this compound adjuvanted vaccine candidates in a preclinical setting. While preclinical data in animal models have been encouraging, it is important to note that some CDN-based adjuvants have shown disappointing results in human clinical trials.[1][3][7][9] Therefore, further research is necessary to optimize this compound formulations and translate their potent adjuvant activity to successful clinical applications.
References
- 1. anilocus.com [anilocus.com]
- 2. medrxiv.org [medrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring CDN-A (cGAMP) Concentration in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of cyclic GMP-AMP (cGAMP), a key cyclic dinucleotide (CDN) second messenger in the cGAS-STING innate immunity pathway. Accurate measurement of cellular cGAMP is crucial for understanding immune responses to infection and cellular damage, as well as for the development of novel therapeutics targeting this pathway.
Introduction to cGAMP and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1]
Diagram of the cGAS-STING Signaling Pathway
Caption: The cGAS-STING pathway detects cytosolic dsDNA and initiates an innate immune response.
Overview of cGAMP Measurement Techniques
Several methods are available for the quantification of cGAMP in cellular samples, each with its own advantages and limitations. The primary techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and ability for absolute quantification.
-
Immunoassays (ELISA, HTRF, Lumit™): These antibody-based methods offer high throughput and sensitivity.
-
Fluorescent Biosensors: These tools provide a "mix-and-go" format suitable for high-throughput screening (HTS) of cGAS enzymatic activity.[3][4]
The choice of method depends on the specific research question, required sensitivity, sample throughput, and available instrumentation.
Diagram of the General Experimental Workflow for cGAMP Measurement
Caption: A generalized workflow for the measurement of intracellular cGAMP.
Quantitative Comparison of cGAMP Measurement Techniques
| Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Dynamic Range | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | LOQ: ~0.3-4 nM[5] | Wide | Low | Absolute quantification, high specificity | Requires expensive instrumentation and expertise |
| ELISA | LLOD: ~9.6 pg/mL (~14.2 pM) | ~6.1 pg/mL - 100,000 pg/mL | High | Cost-effective, sensitive | Potential for cross-reactivity, narrower dynamic range than LC-MS/MS |
| HTRF | Low nanomolar range | Varies by kit | High | Homogeneous "add-and-read" format, suitable for HTS | Requires a specific HTRF-compatible plate reader |
| Fluorescent Biosensor | Lower limit of detection: 0.95 µM in cell lysate[6] | Varies | High | "Mix-and-go" format, good for HTS of enzyme activity | May have lower sensitivity in complex biological samples |
| cGAMP-Luc Assay | Quantitation limit: ~1.9 nM (with STING-CAP)[7] | Wide | High | High sensitivity and throughput, economical | Requires enzymatic steps, potential for interference |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is the benchmark method for accurate and precise quantification of cGAMP. It offers unparalleled specificity by separating cGAMP from other cellular components based on its retention time and then identifying it by its unique mass-to-charge ratio and fragmentation pattern. This makes it ideal for validating results from other assays and for studies requiring absolute quantification.
Experimental Protocol:
1. Cell Lysis and cGAMP Extraction:
-
For Adherent Cells:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 0.5 mL of ice-cold 50:50 acetonitrile (B52724)/water supplemented with an internal standard (e.g., isotopically labeled cGAMP) per 10 cm plate.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50:50 acetonitrile/water with an internal standard.[5]
-
2. Sample Processing:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.[8]
-
Chromatography:
-
Column: A reverse-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often employed.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity. This involves monitoring specific precursor-to-product ion transitions for both cGAMP and the internal standard.
-
4. Data Analysis:
-
Generate a standard curve by analyzing known concentrations of cGAMP.
-
Quantify the amount of cGAMP in the samples by comparing the peak area ratio of endogenous cGAMP to the internal standard against the standard curve.
II. Immunoassays
Application Note: Immunoassays are a popular choice for cGAMP quantification due to their high sensitivity, throughput, and ease of use. They are particularly well-suited for screening large numbers of samples in drug discovery and for routine measurements in various research applications.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
Experimental Protocol (based on a competitive ELISA format):
1. Sample Preparation:
-
Lyse cells using a suitable lysis buffer (e.g., 0.1 M HCl or a commercially available cell lysis buffer).[4]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Dilute the samples in the provided assay buffer as needed.
2. ELISA Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a cGAMP-enzyme conjugate (e.g., cGAMP-peroxidase) to each well.
-
Add a specific anti-cGAMP antibody to initiate the competitive binding reaction.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature, often with gentle shaking.[9]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the cGAMP concentration in the samples from the standard curve. The signal is inversely proportional to the amount of cGAMP in the sample.
B. Homogeneous Time-Resolved Fluorescence (HTRF)
Experimental Protocol:
1. Cell Plating and Stimulation:
-
Dispense cells into a low-volume 384-well microplate.[10]
-
Add test compounds at various concentrations.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature.[11]
2. HTRF Assay Procedure:
-
Add the HTRF detection reagents, which typically include a cGAMP analog labeled with an acceptor fluorophore (e.g., d2) and an anti-cGAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate).[10]
-
Incubate for 1 hour at room temperature.[11]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
3. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The HTRF signal is inversely proportional to the concentration of cellular cGAMP.
-
Determine the concentration of cGAMP in the samples by comparing their HTRF ratios to a standard curve.
III. Fluorescent Biosensors
Application Note: RNA-based fluorescent biosensors offer a rapid and straightforward method for detecting cGAMP, particularly for high-throughput screening of cGAS inhibitors or activators.[3][4] These "mix-and-go" assays are based on a cGAMP-responsive RNA aptamer that fluoresces upon binding to its ligand.[6][12]
Experimental Protocol:
1. Sample Preparation:
-
Lyse cells using a suitable method that is compatible with the biosensor assay (e.g., freeze-thaw cycles or a mild lysis buffer).
-
Centrifuge the lysate to remove cellular debris.
2. Biosensor Assay:
-
Prepare the biosensor reaction mixture containing the RNA biosensor and a fluorescent dye (e.g., DFHBI for the Spinach aptamer-based sensor).
-
Add aliquots of the cell lysate to the biosensor reaction in a 96-well or 384-well plate.[6]
-
Incubate for a short period at room temperature.
-
Measure the fluorescence intensity using a fluorescence plate reader.
3. Data Analysis:
-
To quantify the absolute concentration of cGAMP, generate a standard curve by spiking known concentrations of cGAMP into a mock-stimulated cell lysate.[6][13]
-
Determine the cGAMP concentration in the stimulated samples by comparing their fluorescence signals to the standard curve.
Diagram for Choosing a cGAMP Measurement Technique
Caption: A decision guide for selecting an appropriate cGAMP measurement method.
References
- 1. biorxiv.org [biorxiv.org]
- 2. K067-H5 | 2'3'-Cyclic GAMP ELISA Kit Clinisciences [clinisciences.com]
- 3. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
CDN-A Protocol for Primary Immune Cell Culture and Stimulation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary immune cells are essential tools for studying the complexities of the human immune system and for the development of novel immunotherapies. Unlike immortalized cell lines, primary cells are sourced directly from tissues and retain their natural physiological characteristics, offering a more accurate model for in vivo processes. Cyclic dinucleotides (CDNs) are second messenger molecules in bacteria and metazoans that play a crucial role in the innate immune system. Upon detection in the cytoplasm, CDNs trigger the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This "CDN-A" protocol provides a detailed methodology for the culture of primary human Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent activation using CDNs to study innate immune responses.
Principle
This protocol outlines the isolation of PBMCs from whole blood, their culture, and subsequent stimulation with a cyclic dinucleotide, such as c-di-GMP. The activation of the innate immune response is quantified by measuring the production of key cytokines, such as Interferon-beta (IFN-β) and Interleukin-6 (IL-6). This allows for the investigation of CDN-mediated immune activation and the screening of potential immunomodulatory drugs.
Materials and Reagents
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
c-di-GMP (cyclic diguanylate monophosphate)
-
Lipopolysaccharide (LPS) (Positive Control)
-
ELISA kits for human IFN-β and IL-6
-
96-well cell culture plates
-
Centrifuge tubes (15 mL and 50 mL)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Protocols
Part 1: Isolation of Human PBMCs
-
Blood Collection: Collect human whole blood in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Ficoll Gradient: Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible. Carefully aspirate this layer and transfer it to a new 50 mL conical tube.
-
Washing: Add PBS to the collected cells to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Repeat Wash: Resuspend the cell pellet in 20 mL of PBS and repeat the centrifugation step.
-
Cell Counting: Resuspend the final cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
Part 2: Culture and Stimulation of PBMCs
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow cells to adhere.
-
Preparation of Stimulants:
-
CDN Solution: Prepare a stock solution of c-di-GMP in sterile water. Further dilute in RPMI-1640 to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Digitonin Solution: Prepare a stock solution of digitonin in DMSO. Further dilute in RPMI-1640 to the desired final concentration (e.g., 5 µg/mL).
-
CDN-Digitonin Mix: For each CDN concentration, prepare a mix with digitonin to facilitate the delivery of the CDN into the cytoplasm.
-
LPS Positive Control: Prepare a solution of LPS in RPMI-1640 at a final concentration of 100 ng/mL.
-
Unstimulated Control: Use complete RPMI-1640 medium as a negative control.
-
-
Cell Stimulation: Add 100 µL of the prepared stimulant solutions to the respective wells of the 96-well plate containing the PBMCs.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.
Part 3: Quantification of Cytokine Production
-
ELISA Assay: Perform ELISAs for IFN-β and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated in the ELISA.
Data Presentation
The following tables summarize example quantitative data obtained from experiments following this protocol.
Table 1: IFN-β Production by PBMCs upon CDN Stimulation
| Treatment Group | Concentration | Mean IFN-β (pg/mL) | Standard Deviation |
| Unstimulated Control | - | < 15.6 (Below Detection) | - |
| c-di-GMP | 1 µM | 250 | ± 35 |
| c-di-GMP | 5 µM | 850 | ± 98 |
| c-di-GMP | 10 µM | 1500 | ± 210 |
| LPS (Positive Control) | 100 ng/mL | 50 | ± 12 |
Table 2: IL-6 Production by PBMCs upon CDN Stimulation
| Treatment Group | Concentration | Mean IL-6 (pg/mL) | Standard Deviation |
| Unstimulated Control | - | < 31.2 (Below Detection) | - |
| c-di-GMP | 1 µM | 450 | ± 65 |
| c-di-GMP | 5 µM | 1200 | ± 150 |
| c-di-GMP | 10 µM | 2100 | ± 280 |
| LPS (Positive Control) | 100 ng/mL | 3500 | ± 420 |
Mandatory Visualizations
Caption: CDN-activated STING signaling pathway.
Caption: Experimental workflow for this compound protocol.
Troubleshooting and Interpretation
-
Low Cell Viability: Ensure gentle handling of cells during isolation and washing steps. Use fresh blood and process it promptly.
-
High Background in Unstimulated Wells: This could be due to contamination or pre-activated immune cells. Ensure sterile technique and use healthy donor blood.
-
No Response to CDN Stimulation: Verify the concentration and activity of the CDN. Ensure efficient delivery into the cytoplasm; digitonin concentration may need optimization. The use of a positive control like LPS is crucial to confirm that the cells are responsive.
-
Variability Between Donors: Immune responses can vary significantly between individuals. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
The magnitude of the IFN-β response is a direct indicator of STING pathway activation. The production of other pro-inflammatory cytokines like IL-6 indicates a broader inflammatory response. By comparing the cytokine profiles induced by different CDNs or in the presence of test compounds, researchers can gain valuable insights into the mechanisms of innate immune activation and modulation.
Application Notes and Protocols for Tracking Fluorescently Labeled cGAMP (CDN-A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP (cGAMP), a cyclic dinucleotide (CDN), is a critical second messenger in the innate immune system.[1][2][3][4] It is produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal associated with viral infections, bacterial invasions, and cellular damage.[1][2][3][4] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][2][3][4] This cGAS-cGAMP-STING pathway is a key player in host defense, and its modulation holds significant therapeutic potential for various diseases, including cancer, autoimmune disorders, and infectious diseases.[2][5][6]
Fluorescently labeled cGAMP analogues (referred to here as CDN-A) are powerful tools for studying the spatiotemporal dynamics of cGAMP signaling. These probes allow for real-time visualization and quantification of cGAMP uptake, trafficking, and interaction with its cellular targets. This document provides detailed application notes and protocols for utilizing fluorescently labeled this compound to track its journey into and within cells.
Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This leads to the activation of cGAS, which synthesizes cGAMP from ATP and GTP. cGAMP then binds to STING, inducing a conformational change that leads to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory genes.
References
- 1. Chemical Synthesis of the Fluorescent, Cyclic Dinucleotides cth GAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An RNA-Based Fluorescent Biosensor for High-Throughput Analysis of the cGAS-cGAMP-STING Pathway [escholarship.org]
- 3. 10th anniversary of discovering cGAMP: synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An RNA-Based Fluorescent Biosensor for High-Throughput Analysis of the cGAS-cGAMP-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing CDN Detection: Advanced Mass Spectrometry-Based Application Notes and Protocols for Drug Discovery
For Immediate Release
[City, State] – [Date] – In a significant advancement for researchers in immunology, oncology, and infectious disease, this document details highly sensitive and robust mass spectrometry-based methods for the detection and quantification of cyclic dinucleotides (CDNs). These application notes and protocols are designed to provide scientists and drug development professionals with the necessary tools to accurately measure key signaling molecules such as cGAMP and c-di-AMP, facilitating novel therapeutic development.
Cyclic dinucleotides are critical second messengers in a multitude of signaling pathways, most notably the cGAS-STING pathway, which plays a pivotal role in innate immunity. The ability to precisely quantify these molecules is paramount for understanding disease mechanisms and for the development of targeted therapies. The following protocols offer detailed, step-by-step guidance for the extraction and analysis of CDNs from various biological matrices, ensuring high-quality, reproducible data.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the detection of four key cyclic dinucleotides. This method demonstrates excellent sensitivity and linearity, making it suitable for a wide range of research applications.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | LOD (pg/mL) | LOQ (pg/mL) | Linearity (R²) |
| 2'3'-cGAMP | 675.1 | 476.01 | 30 | 10 | 30 | >0.99 |
| 3'3'-cGAMP | 675.1 | 428.0 | 30 | 10 | 30 | >0.99 |
| c-di-AMP | 659.1 | 250.1 | 20 | 15 | 50 | >0.99 |
| c-di-GMP | 691.2 | 248.1 | 20 | 20 | 60 | >0.99 |
Data is compiled from representative studies and may vary based on instrumentation and experimental conditions.
Featured Signaling Pathway
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to DNA, cGAS synthesizes the cyclic dinucleotide 2'3'-cGAMP, which acts as a second messenger to activate the STING protein. This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines, which orchestrate an anti-pathogen and anti-tumor response.
Application of CDN-A in CRISPR-Based Screening: Uncovering Modulators of the STING Pathway
Application Notes
Introduction
The Stimulator of Interferatoron Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING by cyclic dinucleotides (CDNs), such as cGAMP, triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal for initiating anti-tumor immunity, making STING agonists, including cyclic dinucleotide analogues (referred to here as CDN-A), promising candidates for cancer immunotherapy.[1][2][3][4]
CRISPR-based screening is a powerful functional genomics tool that allows for the systematic identification of genes that modulate a specific biological process.[5] By combining the targeted gene perturbation capabilities of CRISPR-Cas9 with the immunostimulatory properties of this compound, researchers can perform genome-wide or targeted screens to uncover novel regulators of the STING pathway. Such screens can identify genes that either enhance or suppress the cellular response to this compound, providing valuable insights into the underlying biology and revealing potential new drug targets for improving cancer immunotherapy.
Principle of the Application
This application note describes a methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound. The screen is based on a cell viability phenotype, where cells are treated with a cytotoxic concentration of this compound. Cells that have lost genes essential for the this compound-induced cell death pathway will survive, while cells with knockouts of genes that suppress this pathway will be depleted. The relative abundance of single-guide RNAs (sgRNAs) in the surviving versus control populations is then quantified by next-generation sequencing (NGS) to identify candidate "hit" genes.
Key Applications
-
Target Discovery: Identification of novel therapeutic targets that can enhance the anti-tumor effects of STING agonists.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms and signaling pathways governing the cellular response to this compound.
-
Drug Resistance and Sensitivity: Uncovering genetic determinants of resistance or sensitization to STING agonist-based therapies.
-
Biomarker Identification: Discovering potential biomarkers to predict patient response to STING agonists in a clinical setting.
Data Presentation
Table 1: Representative Quantitative Data from a Hypothetical CRISPR Screen with this compound
This table summarizes hypothetical, yet realistic, results from a genome-wide CRISPR knockout screen in a human cancer cell line (e.g., THP-1) treated with this compound. The data illustrates the identification of genes whose loss confers resistance or sensitivity to this compound-induced cell death.
| Gene Symbol | Gene Name | Phenotype | Log2 Fold Change (this compound vs. Control) | p-value |
| STING1 | Stimulator of interferon genes 1 | Resistance | 5.8 | <0.001 |
| TBK1 | TANK-binding kinase 1 | Resistance | 5.2 | <0.001 |
| IRF3 | Interferon regulatory factor 3 | Resistance | 4.9 | <0.001 |
| SOCS1 | Suppressor of cytokine signaling 1 | Sensitivity | -3.5 | <0.01 |
| PTPN6 | Protein tyrosine phosphatase, non-receptor type 6 | Sensitivity | -3.1 | <0.01 |
| TREX1 | Three prime repair exonuclease 1 | Sensitivity | -2.8 | <0.05 |
Signaling Pathways and Experimental Workflows
Diagram 1: The cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Diagram 2: Experimental Workflow for CRISPR-Based Screening with this compound
Caption: Workflow for a pooled CRISPR knockout screen with this compound.
Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Seeding: Plate HEK293T cells in 15-cm dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the pooled sgRNA library plasmid, and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus if necessary using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer by transducing the target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by antibiotic selection or flow cytometry for a fluorescent reporter).
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
-
Cell Line Preparation: Use a cancer cell line that stably expresses Cas9. If not available, first transduce the cells with a lentivirus expressing Cas9 and select for a stable population.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Maintain a cell number that provides at least 500-1000x coverage of the sgRNA library.
-
Antibiotic Selection: Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration of the antibiotic should be predetermined by a kill curve for the specific cell line.[6][7]
-
Expansion and Baseline Collection: After selection is complete, expand the cell population while maintaining library representation. Harvest a portion of the cells as the baseline (T0) reference sample.
-
This compound Treatment:
-
Split the remaining cells into two populations: a control group and a this compound treatment group.
-
Treat the control group with the vehicle (e.g., DMSO).
-
Treat the experimental group with a predetermined cytotoxic concentration of this compound. This concentration should be determined beforehand to cause significant, but not complete, cell death (e.g., IC50-IC80).
-
-
Cell Harvesting: After a defined treatment period (e.g., 7-14 days, allowing for sufficient selection pressure), harvest the surviving cells from the this compound treated group and the corresponding cells from the control group.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound treated cell pellets.
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the this compound treated sample to the control sample to calculate the log2 fold change for each sgRNA.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound treated population.
-
References
- 1. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. CRISPR Lentiviral Screening: Antibiotic Selection [sigmaaldrich.com]
- 7. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Off-Target Effects of CDN-A Treatment
Welcome to the technical support center for CDN-A and other cyclic dinucleotide (CDN) STING agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a type of cyclic dinucleotide that functions as a STING (Stimulator of Interferon Genes) agonist. STING is a critical component of the innate immune system. When this compound binds to STING, it triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, activates an anti-tumor immune response, making this compound a promising agent in cancer immunotherapy.[1][2][3]
Q2: What are the primary on-target effects of this compound treatment?
The primary on-target effect of this compound is the activation of the STING pathway in target cells, such as immune cells within the tumor microenvironment. This leads to:
-
Phosphorylation of STING and the downstream transcription factor IRF3.
-
Production of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Enhanced antigen presentation by dendritic cells (DCs).
-
Activation and proliferation of tumor-specific CD8+ T cells and Natural Killer (NK) cells.[1][4][5][6]
Q3: What are the known off-target effects and toxicities associated with this compound treatment?
The primary off-target effects of this compound and other systemic STING agonists stem from the overactivation of the immune system, leading to:
-
Systemic Inflammation and Cytokine Storm: Widespread activation of STING in healthy tissues can cause a massive release of pro-inflammatory cytokines, leading to systemic inflammation and potentially life-threatening cytokine release syndrome (CRS).[7][8][9]
-
Toxicity to Healthy Cells: High concentrations of STING agonists can be toxic to certain cell types, including T cells.[10]
-
Autoimmunity: Chronic STING activation can potentially lead to the development of autoimmune responses.[4]
-
Poor Pharmacokinetics: Natural CDNs are often hydrophilic and negatively charged, leading to rapid clearance and poor cell permeability. This can necessitate higher doses, increasing the risk of systemic off-target effects.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments and provides solutions to minimize off-target effects.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High levels of cytotoxicity in non-target cells | 1. This compound concentration is too high. 2. Off-target cellular uptake. 3. Inherent sensitivity of cell lines. | 1. Perform a dose-response curve to determine the optimal concentration that maximizes on-target effects while minimizing toxicity. A typical starting range for CDNs is 0.1 µM to 50 µM.[1]2. Utilize a targeted delivery system (e.g., antibody-drug conjugates, nanoparticles) to increase this compound concentration at the tumor site and reduce systemic exposure.[11][12][13]3. Screen multiple non-target cell lines to assess baseline sensitivity to this compound. |
| Inconsistent or weak STING activation in target cells | 1. Inefficient cytosolic delivery. 2. Degradation of this compound. 3. Low STING expression in the cell line. 4. Allelic variants of STING. | 1. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery of the negatively charged this compound.[1]2. Prepare fresh this compound solutions for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during initial incubation to reduce nuclease activity.[1]3. Verify STING expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line (e.g., THP-1).[1]4. Be aware of STING allelic variants (common in human populations) that can affect responsiveness to certain CDNs.[14] |
| Systemic inflammation observed in in vivo models | 1. Systemic administration of a high dose of this compound. 2. Rapid dissemination of the compound. | 1. Optimize the dose and administration route. Intratumoral injection can localize the effect and reduce systemic toxicity.[6][8]2. Formulate this compound in a delivery vehicle (e.g., hydrogel, liposomes) to promote retention at the injection site and sustained release.[5] |
Data Presentation: Quantitative Analysis of STING Agonists
The following tables summarize key quantitative data for common cyclic dinucleotide STING agonists. Note: "this compound" is used as a placeholder for a generic CDN; specific values will vary depending on the exact molecule.
Table 1: On-Target Potency of STING Agonists
| STING Agonist | Cell Line | Assay | EC50 / Effective Concentration | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-α secretion | ~1 µM | [7] |
| 2'3'-cGAMP | Mouse Lung | ISG Expression | 5 µ g/mouse (in vivo) | [2] |
| c-di-GMP | Human Colon Carcinoma | Proliferation Inhibition | Not specified | [15] |
| MSA-2 | THP-1 | IFN-β secretion | 8 ± 7 nM (dimer) | [16] |
| SR-717 | THP-1 | IFN-β induction | EC80 of 3.6 µM | [16] |
Table 2: Off-Target Effects & Toxicity of STING Agonists
| STING Agonist | Model System | Off-Target Effect Measured | Concentration / Dose | Reference |
| ADU-S100 | Human T cells | Cell Toxicity | 50 µmol/L | [10] |
| Systemic CDNs | In vivo | Cytokine Storm | High systemic doses | [7][9] |
| Astin C (Inhibitor) | Human/Murine Fibroblasts | IFN-β Inhibition | IC50: 10.83 µM / 3.42 µM | [17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target STING Activation and Off-Target Cytotoxicity
This protocol describes how to perform a dose-response experiment to determine the optimal concentration of this compound.
1. Cell Culture:
- Culture your target cancer cell line and a panel of non-target cell lines (e.g., primary fibroblasts, non-cancerous epithelial cells) in their respective recommended media.
- Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of assay.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.
- Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- For experiments requiring cytosolic delivery, pre-incubate the diluted this compound with a transfection reagent according to the manufacturer's protocol.
- Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.
3. On-Target Activation Assessment (24 hours post-treatment):
- IFN-β ELISA: Collect the cell culture supernatant. Quantify the concentration of secreted IFN-β using a commercially available ELISA kit, following the manufacturer's instructions.
- Western Blot for p-IRF3/p-STING: Lyse the cells and perform a Western blot to detect the phosphorylated forms of IRF3 and STING.
4. Off-Target Cytotoxicity Assessment (48-72 hours post-treatment):
- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both target and non-target cell lines according to the manufacturer's protocol.
- Calculate the IC50 value for each cell line.
Protocol 2: In Vivo Measurement of Systemic Cytokine Release
This protocol outlines a method to assess the systemic inflammatory response to this compound treatment in a mouse model.
1. Animal Model and this compound Administration:
- Use an appropriate syngeneic tumor model in mice.
- Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intratumoral). Include a vehicle control group.
2. Blood Sample Collection:
- At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples from the mice via tail vein or cardiac puncture.
- Process the blood to obtain serum and store at -80°C.
3. Cytokine Quantification:
- Thaw the serum samples on ice.
- Use a multiplex cytokine assay (e.g., Luminex-based) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6, IL-12).[11][14][18]
- Follow the manufacturer's instructions for the chosen assay.
4. Data Analysis:
- Compare the cytokine levels in the this compound-treated groups to the vehicle control group at each time point.
- A significant increase in systemic cytokine levels indicates an off-target inflammatory response.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated STING activation.
Caption: Workflow for assessing on- and off-target effects of this compound.
References
- 1. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine measurements by ELISA [bio-protocol.org]
- 15. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
Technical Support Center: CDN-A in Cell Culture Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of CDN-A (Cyclic Dinucleotide-A) in cell culture media.
Section 1: General Information & FAQs
This section addresses common questions about the nature of this compound and its stability.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a type of cyclic dinucleotide, a class of molecules that act as secondary messengers in bacteria and metazoans. In mammalian cells, synthetic or bacterially-derived CDNs are potent activators of the Stimulator of Interferon Genes (STING) pathway.[1] This activation is critical for inducing innate immune responses, primarily through the production of type I interferons and other inflammatory cytokines, making CDNs valuable as vaccine adjuvants and in cancer immunotherapy.[1][2]
Q2: Why is this compound stability a concern in cell culture experiments?
Q3: What are the primary factors that contribute to the degradation of this compound in cell culture media?
A3: Several environmental and chemical factors can affect the stability of this compound. These include:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis, which can break down this compound.[3][4]
-
pH: The pH of the media can influence stability, with most drugs being stable in a neutral pH range (typically 4-8).[3][4][5] Deviations outside the optimal range can catalyze degradation.
-
Light Exposure: Exposure to light, particularly UV, can cause photodegradation of sensitive compounds.[6][7][8] Riboflavin, a common component in cell culture media, can act as a photosensitizer, leading to the degradation of other media components like tryptophan and potentially this compound.[6]
-
Enzymatic Degradation: Cell culture media supplemented with serum, or the cells themselves, may contain nucleases or other enzymes that can degrade this compound.[1]
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation.[7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound instability.
Q4: My experiment shows a weaker or no response to this compound compared to previous trials. What should I check first?
A4: A diminished response is a classic sign of this compound degradation. Use the following flowchart to troubleshoot the problem.
Caption: Troubleshooting workflow for this compound instability.
Q5: I observe precipitation in my cell culture medium after adding this compound. What is causing this?
A5: Precipitation after adding a new component can be due to several factors:
-
Solubility Limits: You may be exceeding the solubility of this compound in your specific medium. Try preparing a more dilute stock solution and adding it to the media slowly while mixing.
-
Salt Incompatibility: The buffer in which your this compound is dissolved may be incompatible with the high salt concentration in the culture medium, causing precipitation of either the salts or the compound.[9] For example, adding a phosphate-buffered solution to a medium high in calcium can cause calcium phosphate (B84403) to precipitate.[9]
-
pH Shift: Adding a significant volume of a this compound stock solution with a different pH can cause a localized pH shift in the media, leading to the precipitation of media components.[9] Always ensure your stock solution is pH-adjusted if necessary or use a very small volume of a concentrated stock.
Section 3: Experimental Protocols & Data
This section provides a methodology for assessing this compound stability and presents data in a structured format.
Q6: How can I design an experiment to quantify the stability of this compound in my specific cell culture medium?
A6: A stability study can be performed by incubating this compound in your complete cell culture medium under various conditions and measuring its concentration over time.
Protocol: this compound Stability Assessment
-
Preparation:
-
Prepare a fresh, concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate sterile solvent (e.g., nuclease-free water).
-
Prepare your complete cell culture medium, including serum and any other supplements.
-
Spike the medium with this compound to a final working concentration (e.g., 10 µg/mL).
-
-
Incubation Conditions:
-
Aliquot the this compound-containing medium into sterile, sealed tubes.
-
Set up different experimental arms to test key variables. For example:
-
Temperature: Incubate tubes at 4°C, room temperature (20-25°C), and 37°C.
-
Light: Wrap a set of tubes in aluminum foil to compare with light-exposed samples.
-
Presence of Cells: Incubate a set of samples in a flask with your cell line to assess enzymatic degradation.
-
-
-
Time Points:
-
Collect samples at multiple time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately upon collection, freeze the samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw all samples simultaneously.
-
Quantify the remaining this compound concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
The workflow for this experiment is visualized below.
Caption: Experimental workflow for assessing this compound stability.
Q7: How should I present the data from my stability study?
A7: Summarizing quantitative data in tables is essential for clear interpretation. Below are examples of how to structure your results.
Table 1: Effect of Temperature on this compound Stability in Complete Medium (Hypothetical Data)
| Time (Hours) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (37°C) |
| 0 | 100% | 100% | 100% |
| 6 | 99% | 95% | 88% |
| 12 | 98% | 91% | 75% |
| 24 | 96% | 82% | 55% |
| 48 | 92% | 65% | 30% |
Table 2: Effect of Light and Cells on this compound Stability at 37°C (Hypothetical Data)
| Time (Hours) | % this compound Remaining (Dark) | % this compound Remaining (Light) | % this compound Remaining (Light + Cells) |
| 0 | 100% | 100% | 100% |
| 6 | 88% | 85% | 78% |
| 12 | 75% | 70% | 60% |
| 24 | 55% | 48% | 35% |
| 48 | 30% | 22% | 10% |
Section 4: Best Practices & Underlying Mechanisms
Q8: What are the best practices for storing and handling this compound to ensure maximum stability?
A8: To minimize degradation, follow these guidelines:
-
Storage of Powder: Store the lyophilized powder at -20°C or -80°C, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a sterile, nuclease-free solvent. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade proteins and other molecules.[9][10] Store these aliquots at -80°C.
-
Working Solutions: Prepare working solutions in media immediately before use.[11] Do not store this compound in complete media for extended periods, especially at 37°C.[6]
-
Handling: Use sterile, nuclease-free tips and tubes during preparation to prevent enzymatic degradation.[10][11]
Q9: Can you illustrate the signaling pathway that unstable this compound would fail to activate properly?
A9: Yes. This compound degradation means less ligand is available to bind to STING, leading to weaker downstream signaling. The canonical cGAS-STING pathway is shown below.
Caption: The cGAS-STING signaling pathway activated by CDNs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. What are the main factors that can affect DNA stability in solution? | AAT Bioquest [aatbio.com]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. go.zageno.com [go.zageno.com]
Technical Support Center: Troubleshooting STING Pathway Activation by CDN-A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with activating the STING (Stimulator of Interferon Genes) pathway using cyclic dinucleotide analogs (CDN-A).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of STING activation by a this compound?
A1: Cyclic dinucleotide analogs (this compound) are designed to mimic natural cyclic dinucleotides (CDNs), which are second messengers in the innate immune system.[1][2] Upon successful delivery into the cytoplasm of a cell, the this compound binds directly to the STING protein, which is anchored to the endoplasmic reticulum (ER).[3] This binding event induces a conformational change in STING, leading to its oligomerization and trafficking from the ER to the Golgi apparatus.[2][4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor IRF3 (Interferon Regulatory Factor 3).[5] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other inflammatory cytokines, leading to an anti-viral or anti-tumor immune response.[5][6]
Troubleshooting Guide
Q2: My this compound is not inducing a type I interferon response. What are the potential reasons?
A2: There are several potential reasons why your this compound may not be activating the STING pathway effectively. These can be broadly categorized into issues with the this compound itself, problems with the experimental setup, or cell-line-specific issues.
Here is a summary of potential failure points:
| Category | Potential Issue | Recommended Action |
| This compound Integrity & Delivery | Degradation of the this compound. | Check for phosphodiesterase (PDE) activity in your cell culture medium. Consider using PDE-resistant CDN analogs. Ensure proper storage of the this compound. |
| Poor cell permeability. | CDNs are negatively charged and hydrophilic, hindering passive diffusion across the cell membrane.[7] Use a transfection reagent or a specialized delivery system (e.g., lipid nanoparticles) to facilitate cytosolic delivery.[8][7] | |
| Experimental Protocol | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific this compound and cell line. |
| Incorrect transfection protocol. | Optimize the transfection protocol for your cell line. Refer to established protocols for nucleic acid transfection.[9] | |
| Inappropriate assay for readout. | Use multiple readouts to assess STING activation, such as measuring IFN-β mRNA levels by qRT-PCR, detecting phosphorylated IRF3 by Western blot, or using a reporter cell line.[9][10] | |
| Cell-Line Specifics | Low or no STING expression. | Verify STING expression in your cell line at both the mRNA and protein level. Some cell lines, like HEK293T, have very low endogenous STING expression. |
| Presence of STING pathway inhibitors. | Be aware of potential inhibitors in your experimental system. For example, some drugs can inhibit STING activation.[4][11] | |
| Negative feedback regulation. | The STING pathway is subject to negative feedback regulation which can dampen the response.[12] | |
| Species-specific STING activation. | Ensure your this compound is active against the STING variant in your cell line (e.g., human vs. mouse). Some agonists are species-specific.[6] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol describes a general method for activating the STING pathway in cultured cells and assessing the downstream response.
Materials:
-
Cells of interest (e.g., THP-1, RAW 264.7)
-
This compound of interest
-
Transfection reagent suitable for nucleic acids (e.g., Lipofectamine 3000, jetPRIME®)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Reagents for RNA extraction, cDNA synthesis, and qRT-PCR
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
Antibodies for Western blotting (e.g., anti-pIRF3, anti-IRF3, anti-STING, anti-β-actin)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
This compound-Transfection Reagent Complex Formation:
-
For each well, dilute the desired amount of this compound into Opti-MEM™.
-
In a separate tube, dilute the transfection reagent into Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted this compound and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.[9]
-
-
Transfection:
-
Add the this compound-transfection reagent complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 4-6 hours for initial signaling events).
-
-
Harvesting and Analysis:
-
For qRT-PCR: After the incubation period, wash the cells with PBS and lyse them to extract total RNA. Synthesize cDNA and perform qRT-PCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene.
-
For Western Blotting: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting to detect the phosphorylation of IRF3 and total protein levels.
-
Protocol 2: STING Oligomerization Assay
This protocol is to assess an early step in STING activation, its oligomerization.
Materials:
-
HEK293T cells (or other cells with low endogenous STING)
-
Expression plasmid for STING (e.g., pCMV-hSTING)
-
Transfection reagent for plasmids (e.g., FuGENE HD)
-
Digitonin for cell permeabilization
-
cGAMP (as a positive control) or your this compound
-
Native-PAGE or non-reducing SDS-PAGE reagents
Procedure:
-
Transfection of STING: Transfect HEK293T cells with the STING expression plasmid.
-
Cell Permeabilization and Stimulation:
-
24-48 hours post-transfection, permeabilize the cells with a buffer containing a low concentration of digitonin.
-
Stimulate the permeabilized cells with your this compound or cGAMP for 30-60 minutes at 37°C.
-
-
Lysate Preparation: Lyse the cells in a gentle lysis buffer (e.g., containing 1% Triton X-100).
-
Electrophoresis and Western Blotting:
-
Separate the protein lysates using either Native-PAGE or non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-STING antibody to visualize the monomeric and oligomeric forms of STING. An increase in higher molecular weight bands indicates oligomerization.
-
Visual Guides
STING Signaling Pathway
Caption: The canonical STING signaling pathway activated by a this compound.
Experimental Workflow for Assessing STING Activation
Caption: A typical experimental workflow for evaluating this compound-mediated STING activation.
Troubleshooting Logic for No STING Activation
Caption: A decision tree for troubleshooting the lack of STING pathway activation.
References
- 1. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING in tumors: a focus on non-innate immune pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Value of the STING Inhibitors | MDPI [mdpi.com]
- 5. Nucleic Acid Diversity in cGAS-STING Pathway Activation and Immune Dysregulation [mdpi.com]
- 6. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymersome-mediated cytosolic delivery of cyclic dinucleotide STING agonist enhances tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interrupting cyclic dinucleotide-cGAS–STING axis with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of CDN-A for Experiments
Welcome to the technical support center for CDN-A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is crucial for initiating innate immune responses, making this compound a valuable tool in immunotherapy and vaccine development research.[3][4] Proper dissolution and solubility of this compound are critical for ensuring accurate dosing, achieving consistent experimental results, and maximizing its biological activity. Poor solubility can lead to precipitation, which can result in inaccurate concentrations and reduced efficacy in both in vitro and in vivo models.
Q2: What are the general solubility properties of cyclic dinucleotides like this compound?
Cyclic dinucleotides are generally water-soluble compounds.[5] They can typically be dissolved in sterile, nuclease-free water or common biological buffers such as Tris-HCl or PBS. However, the specific solubility can be influenced by the purity of the compound, its salt form, and the pH and temperature of the solvent.[6][7]
Q3: My this compound, supplied as a powder, is not dissolving well in my aqueous buffer. What could be the issue?
Several factors could contribute to difficulty in dissolving this compound powder:
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in that specific buffer.
-
pH: The pH of the solution can significantly impact the solubility of cyclic dinucleotides.[8]
-
Temperature: While gentle warming can aid dissolution, temperature can also affect the stability of the compound.[7]
-
Improper Mixing: Insufficient vortexing or mixing can lead to incomplete dissolution.
Q4: Is it advisable to use organic solvents like DMSO to prepare a stock solution of this compound?
While CDNs are primarily water-soluble, in some instances, a small amount of an organic solvent like DMSO is used to prepare a highly concentrated stock solution, especially for compounds that are difficult to dissolve.[9][10] However, a common issue arises when diluting this DMSO stock into an aqueous buffer for your experiment. The drastic change in solvent polarity can cause the compound to precipitate out of the solution.[1][11] Therefore, if using DMSO, it is crucial to keep the final concentration of DMSO in your experimental setup as low as possible (typically below 0.5% v/v) to avoid both solubility issues and potential solvent-induced cellular toxicity.[11]
Troubleshooting Guide: this compound Precipitation
If you are observing cloudiness or precipitation in your this compound solution, follow this step-by-step guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer
This protocol is suitable for preparing this compound solutions for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Sonication (Optional): If aggregates are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation of this compound for In Vivo Studies
For in vivo experiments, especially systemic administration, the formulation of this compound is critical to improve its stability and delivery to target cells. Nanoparticle-based delivery systems are a common approach.[3][12][13]
Example: Encapsulation of this compound in PLGA Nanoparticles (Conceptual Outline)
This is a generalized outline. Specific parameters will need to be optimized for your particular this compound and experimental needs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A suitable organic solvent for PLGA (e.g., dichloromethane)
-
An aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)
Procedure (Double Emulsion Method):
-
Primary Emulsion: Dissolve this compound in a small volume of aqueous buffer. Dissolve PLGA in an organic solvent. Emulsify the aqueous this compound solution in the organic PLGA solution using sonication to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous surfactant solution and sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded PLGA nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them with sterile water to remove excess surfactant and unloaded this compound, and then lyophilize for storage.
-
Characterization: Before in vivo use, characterize the nanoparticles for size, zeta potential, drug loading efficiency, and release kinetics.
Quantitative Data Summary
| Solvent/Formulation | Typical Concentration Range | Application | Notes |
| Sterile Water | 1-20 mg/mL | Stock solutions | Purity and pH of water can affect solubility.[14] |
| Tris-HCl Buffer (pH 7.4) | 1-10 mM | In vitro assays | A common buffer for dissolving CDNs. |
| PBS (pH 7.4) | Variable | In vitro assays | High salt concentration may sometimes reduce solubility. |
| DMSO | >10 mM | High-concentration stocks | Use with caution due to precipitation upon aqueous dilution.[1] |
| PLGA Nanoparticles | Varies with loading | In vivo studies | Improves stability and targeted delivery.[2] |
Signaling Pathway
Diagram: The cGAS-STING Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Photolabile precursors of cyclic nucleotides with high aqueous solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDN-A Therapy in Tumors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclic Dinucleotide Analogs (CDN-A) for cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tumor resistance to this compound therapy?
A1: Tumors can develop resistance to this compound therapy through both intrinsic and adaptive mechanisms. A primary adaptive mechanism is the upregulation of immune checkpoints and immunosuppressive enzymes following STING activation. This includes increased expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which inhibits T cell function. Additionally, the tumor microenvironment (TME) can upregulate enzymes like Indoleamine 2,3-dioxygenase (IDO) and Cyclooxygenase-2 (COX2), which create an immunosuppressive milieu. Intrinsic resistance can occur in tumors with silenced or deficient components of the cGAS-STING pathway, preventing the initiation of an anti-tumor immune response.
Q2: My this compound monotherapy is not effective in my tumor model. What are the likely causes and what should I do?
A2: Ineffective this compound monotherapy is a common challenge, particularly in established or poorly immunogenic tumors.[1][2] The lack of response is often due to the adaptive resistance mechanisms mentioned in Q1. We recommend investigating combination therapies. For instance, co-treatment with a COX2 inhibitor, such as celecoxib, has been shown to synergize with this compound to control tumor growth and establish systemic anti-tumor immunity.[2] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is another effective strategy to overcome T cell exhaustion.
Q3: How can I enhance the delivery and efficacy of my this compound in vivo?
A3: The efficacy of this compound can be limited by challenges such as poor membrane permeability and rapid degradation. Nanoparticle-based delivery systems offer a promising solution by improving the stability, circulation time, and tumor accumulation of STING agonists. These nanocarriers can also be designed for stimuli-responsive release within the tumor microenvironment, enhancing intracellular delivery and reducing systemic toxicity.
Q4: What are the key biomarkers to assess for a successful response to this compound therapy?
A4: A successful response to this compound therapy is characterized by the induction of a robust anti-tumor immune response. Key biomarkers to measure include:
-
Type I Interferon (IFN-β) production: This is a direct downstream target of STING activation.
-
T cell infiltration and activation: An increase in the number and activation status (e.g., Granzyme B expression) of CD8+ T cells within the tumor is crucial.
-
Dendritic Cell (DC) maturation: Look for upregulation of co-stimulatory molecules like CD80 and CD86 on DCs.
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Changes in the tumor microenvironment: A shift from an immunosuppressive to an immuno-supportive TME, including a decrease in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
Troubleshooting Guides
Issue 1: No or low IFN-β induction in vitro after this compound treatment.
| Possible Cause | Recommended Action |
| Cell line has deficient STING pathway components. | Screen your cell line for the expression of key pathway proteins like cGAS and STING using Western blot. Some cancer cell lines have been shown to have a defective STING pathway.[3] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of your this compound for the specific cell type. A typical concentration range for in vitro stimulation is 0.1 µM to 100 µM. |
| Incorrect timing of sample collection. | IFN-β production is time-dependent. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak of IFN-β expression for your experimental setup. |
| Issues with this compound transfection. | For cell types with low permeability, consider using a transfection reagent to facilitate the intracellular delivery of this compound. |
Issue 2: In vivo tumor model is resistant to this compound monotherapy.
| Possible Cause | Recommended Action |
| Adaptive resistance through upregulation of immune checkpoints. | Combine this compound therapy with an anti-PD-1 or anti-PD-L1 antibody. STING activation can upregulate PD-L1, and blocking this interaction can enhance the anti-tumor T cell response. |
| Upregulation of immunosuppressive enzymes (IDO, COX2). | Co-administer a COX2 inhibitor (e.g., celecoxib) or an IDO inhibitor with your this compound. Inhibition of these pathways has been shown to synergize with STING agonists.[2] |
| Poorly immunogenic tumor model. | Consider using this compound in combination with therapies that increase tumor antigen release, such as radiation or certain chemotherapies. This can enhance the priming of an anti-tumor T cell response. |
| Suboptimal dosing or administration route. | Optimize the dose and frequency of intratumoral this compound administration. Ensure accurate and consistent delivery to the tumor. |
Quantitative Data Summary
Table 1: Effect of Combination Therapy on Tumor Growth in a Lewis Lung Carcinoma (LLC) Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Survival Rate (%) at Day 40 |
| Vehicle Control | ~1800 | 0 |
| CDA (this compound) alone | ~1200 | 23 |
| Anti-PD-1 alone | ~1500 | 10 |
| CDA + Anti-PD-1 | ~700 | 50 |
| Celecoxib (COX2i) alone | ~1700 | 0 |
| CDA + Celecoxib | ~200 | 100 |
Data synthesized from studies demonstrating the synergy between this compound and other immunotherapies.[2]
Key Experimental Protocols
Protocol 1: In Vivo Intratumoral this compound Administration
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 LLC cells) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
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This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Intratumoral Injection: Using a 27-30 gauge needle, slowly inject the this compound solution directly into the tumor. The volume will depend on the tumor size (e.g., 50 µL for a 200 mm³ tumor).
-
Treatment Schedule: Repeat injections as required by the experimental design (e.g., every 3-4 days for a total of 3 doses).
-
Data Collection: Measure tumor volume with calipers every 2-3 days and monitor animal survival.
Protocol 2: Analysis of Type I IFN Response by qPCR
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Sample Collection: Harvest tumors or cultured cells at the desired time point after this compound treatment.
-
RNA Extraction: Isolate total RNA from the samples using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green or a probe-based assay with primers specific for Ifnb1 and a housekeeping gene (e.g., Actb or Gapdh).
-
Data Analysis: Calculate the relative expression of Ifnb1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to vehicle controls.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to create a single-cell suspension.
-
Cell Staining:
-
Perform a surface stain with antibodies against markers for T cells (CD3, CD4, CD8), dendritic cells (CD11c, MHCII), and other immune cell populations of interest.
-
For intracellular staining (e.g., for Granzyme B or Foxp3), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibodies.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the populations of interest to quantify the percentage and activation status of different immune cell subsets within the tumor microenvironment.
Visualizations
Caption: STING activation by this compound and subsequent resistance pathways.
Caption: A logical workflow for troubleshooting this compound therapy resistance.
References
Technical Support Center: CDN-A Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis and purification of CDN-A, a representative cyclic dinucleotide. For the purposes of this guide, we will use 2'3'-cGAMP as a model for this compound, focusing on its efficient enzymatic synthesis and subsequent purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound (2'3'-cGAMP).
Synthesis Troubleshooting
Question: I am observing low or no yield of this compound in my enzymatic synthesis reaction. What are the possible causes and solutions?
Answer:
Low or no product yield in an enzymatic synthesis of this compound (2'3'-cGAMP) can stem from several factors related to the enzyme, substrates, or reaction conditions.
Possible Causes and Solutions:
-
Inactive or Low Activity of cGAS Enzyme:
-
Solution: Verify the activity of your cyclic GMP-AMP synthase (cGAS) enzyme. If using a commercially available enzyme, ensure it has been stored correctly. For in-house expressed and purified cGAS, confirm its purity and activity with a small-scale control reaction using known active substrates.
-
-
Suboptimal Reaction Buffer Composition:
-
Inadequate Concentration of Substrates (ATP and GTP):
-
Solution: The concentrations of ATP and GTP directly impact the yield of 2'3'-cGAMP. Ensure that the concentrations are sufficient and not limiting. In in vitro enzymatic reactions, varying the concentrations of ATP and GTP (e.g., from 100 to 400 μM) can help optimize the yield.[1]
-
-
Insufficient or Inactive dsDNA Activator:
-
Presence of Inhibitors:
-
Solution: Contaminants from the enzyme preparation or substrates can inhibit the reaction. If you suspect inhibitors, consider re-purifying your enzyme or using higher purity substrates.
-
Question: My whole-cell biocatalysis for this compound production shows low yield. How can I optimize this?
Answer:
Optimizing a whole-cell biocatalysis system involves fine-tuning various parameters related to the microbial host and culture conditions.
Possible Optimization Strategies:
-
Media Composition: The choice of culture medium can significantly impact product yield. For example, in the production of 2'3'-cGAMP using E. coli, M9 minimal medium has been shown to result in higher yields compared to a complex medium like 2xYT.[1]
-
Supplementation of Divalent Cations: Divalent cations are crucial for enzyme activity. Supplementing the culture medium with cations like Mn²⁺ can enhance the yield of cGAMP.[1]
-
Protein Expression Temperature: The temperature at which the cGAS enzyme is expressed in the host cells can affect its proper folding and activity. Optimizing the expression temperature is a critical step.[1]
-
Host Strain Selection: The choice of bacterial strain can influence the final product yield. For instance, E. coli BL21(DE3) has been shown to produce higher yields of 2'3'-cGAMP compared to other strains like E. coli BL21(DE3)-RIL.[1]
Purification Troubleshooting
Question: I am experiencing issues with the HPLC purification of my this compound, such as broad peaks or poor resolution. What should I check?
Answer:
High-Performance Liquid Chromatography (HPLC) is a common method for purifying cyclic dinucleotides. Issues like broad peaks and poor resolution can often be resolved by systematically checking the HPLC system and method parameters.
Common HPLC Problems and Solutions:
| Problem | Possible Cause | Solution |
| Broad Peaks | Mobile phase composition has changed. | Prepare a fresh mobile phase. |
| Low mobile phase flow rate. | Adjust the flow rate to the recommended setting for your column. | |
| Leak in the system (e.g., between the column and detector). | Check all fittings for leaks and tighten or replace as necessary. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase composition, including the organic solvent concentration and buffer pH. |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) is suitable for the separation of your this compound. | |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| High Backpressure | Plugged column frit. | Backflush the column. If this does not resolve the issue, the frit may need to be replaced. |
| Precipitated buffer in the system. | Flush the system with a high-aqueous wash to dissolve any precipitated salts. | |
| Contaminated sample. | Ensure your sample is filtered through a 0.22 or 0.45 µm filter before injection. |
Question: My anion-exchange chromatography purification of this compound is not yielding a pure product. What could be the issue?
Answer:
Anion-exchange chromatography is an effective single-step method for purifying negatively charged molecules like this compound.[1] Impurities in the final product can be due to several factors.
Troubleshooting Anion-Exchange Chromatography:
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Improper Sample Loading:
-
Solution: Ensure the sample is loaded onto the column under low salt conditions to allow for proper binding of the negatively charged this compound to the positively charged resin.
-
-
Incorrect Elution Gradient:
-
Solution: The salt gradient (e.g., NaCl) used for elution is critical for separating this compound from other negatively charged molecules. Optimize the gradient to achieve better separation. A shallow gradient may improve resolution.
-
-
Column Overload:
-
Solution: Loading too much sample onto the column can lead to poor separation. Reduce the sample load or use a larger column.
-
-
Presence of Endotoxins:
-
Solution: If working with products from bacterial expression, endotoxin (B1171834) contamination is a concern. Ensure your purification protocol is designed to remove endotoxins. A single-step anion exchange chromatography has been shown to effectively reduce endotoxin levels to <20 EU/mL.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between chemical and enzymatic synthesis of this compound?
A1: Chemical synthesis of cyclic dinucleotides like 2'3'-cGAMP often involves multiple steps, can have low overall yields (e.g., around 5% for phosphoramidite-based synthesis), and requires the use of hazardous organic solvents.[1][3] In contrast, enzymatic synthesis using enzymes like cGAS is a one-step reaction that can achieve high yields (85-90%) and is more environmentally friendly as it avoids organic solvents.[1][3]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using HPLC. A UV detector set to 256 nm is suitable for detecting cyclic dinucleotides.[1] By comparing the peak corresponding to your this compound with a known standard, you can quantify the amount of product formed over time.
Q3: What are the key parameters to consider for HPLC analysis of this compound?
A3: For HPLC analysis of 2'3'-cGAMP, a common method involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like 5 mM ammonium (B1175870) acetate. A gradient elution is typically used to separate the product from substrates and byproducts. The detection is usually performed at 256 nm.[1]
Q4: Is it necessary to remove the cGAS enzyme after the enzymatic synthesis of this compound?
A4: Yes, it is crucial to remove the enzyme and other proteins from the reaction mixture to obtain a pure this compound product. This can be achieved through various methods, including affinity chromatography if the enzyme is tagged, or more simply through a single-step anion exchange chromatography which separates the negatively charged this compound from the protein components.[1]
Data Presentation
Table 1: Effect of Media Composition and E. coli Strain on 2'3'-cGAMP Yield in a Whole-Cell Biocatalysis System.
| Culture Medium | E. coli Strain | 2'3'-cGAMP Yield (mg/L) |
| 2xYT | SUMO-mcGAS-E. coli BL21(DE3) | 170 ± 2 |
| M9 Minimal Medium | SUMO-mcGAS-E. coli BL21(DE3) | 186 ± 7 |
| M9 Minimal Medium | E. coli BL21(DE3)-RIL | 130 ± 30 |
| M9 Minimal Medium | E. coli K12 MG1655 (DE3) | 140 ± 5 |
Data adapted from a study on the efficient synthesis and purification of 2'3'-cGAMP from Escherichia coli.[1]
Table 2: Summary of a Single-Step Anion Exchange Chromatography Purification of 2'3'-cGAMP.
| Parameter | Result |
| Initial cGAMP in Supernatant | 186 ± 7 mg/L |
| Purified cGAMP Yield | 60 ± 2 mg/L |
| Endotoxin Level | < 20 EU/mL (< 0.3 EU/µg) |
Data adapted from a study on the efficient synthesis and purification of 2'3'-cGAMP from Escherichia coli.[1]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'3'-cGAMP (In Vitro)
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer, such as 40 mM HEPES with 10 mM MgCl₂.[2]
-
Add Substrates: Add ATP and GTP to the desired final concentrations (e.g., 100-400 µM each).[1]
-
Add Activator: Add a dsDNA activator, such as herring testes DNA, to the reaction mixture.[2]
-
Initiate Reaction: Start the reaction by adding the purified cGAS enzyme to a final concentration of approximately 0.1 µM.[1]
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 1-4 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Termination: Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.
Protocol 2: Purification of 2'3'-cGAMP using Anion Exchange Chromatography
-
Column Equilibration: Equilibrate an anion exchange column (e.g., a strong anion exchanger) with a low-salt loading buffer.
-
Sample Preparation: If starting from a cell culture supernatant, dilute the supernatant to reduce its ionic strength.[1]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with the loading buffer to remove unbound impurities.
-
Elution: Elute the bound 2'3'-cGAMP using a linear gradient of increasing salt concentration (e.g., NaCl).[1]
-
Fraction Collection: Collect fractions during the elution process.
-
Analysis: Analyze the collected fractions for the presence and purity of 2'3'-cGAMP using HPLC.
-
Concentration and Desalting: Pool the pure fractions, and if necessary, concentrate them (e.g., using a vacuum centrifuge) and desalt them.
Mandatory Visualization
Caption: cGAS-STING signaling pathway activation by cytosolic dsDNA.
Caption: Experimental workflow for this compound synthesis and purification.
References
Technical Support Center: Minimizing Cytotoxicity of STING Agonists (CDN-A) in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cytotoxicity associated with cyclic dinucleotide (CDN) STING agonists, hereafter referred to as CDN-A, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cytotoxicity after treating my primary cells with this compound?
High cytotoxicity can stem from several factors. Excessive activation of the STING (Stimulator of Interferon Genes) pathway can trigger various forms of programmed cell death, including apoptosis, necroptosis, and pyroptosis.[1][2] Primary cells can be particularly sensitive to this overstimulation. Other potential causes include the concentration of this compound being too high, inefficient delivery leading to the use of excessive concentrations, or prolonged exposure times.[3][4] In specific cell types like T cells, cytotoxicity can also be mediated by transporters that actively import the agonist.[5]
Q2: What is the most critical first step to reduce this compound-induced cytotoxicity?
The most critical first step is to perform a comprehensive dose-response experiment.[3] This allows you to identify the optimal concentration that elicits a robust STING-mediated immune response (e.g., IFN-β production) while maintaining high cell viability. This therapeutic window can be narrow in primary cells, so a detailed titration is essential.
Q3: How can I improve the delivery of this compound into primary cells to use lower, less toxic concentrations?
This compound are negatively charged molecules and do not passively cross the cell membrane efficiently.[3] To improve cytosolic delivery and reduce the required concentration, consider the following methods:
-
Transfection Reagents: Lipid-based reagents can encapsulate this compound and facilitate entry into the cytoplasm.[3]
-
Electroporation: This technique can create transient pores in the cell membrane to allow this compound entry.
-
Nanoparticle Encapsulation: Polymeric nanoparticles or liposomes can enhance delivery and protect this compound from degradation.[6][7][8]
Q4: How can I confirm STING pathway activation at concentrations that are non-toxic?
You can measure several downstream markers of STING activation. It is advisable to check for early markers at time points before significant cell death occurs. Key methods include:
-
Western Blot: Detect the phosphorylation of STING (at Ser366 for human) and the transcription factor IRF3, which are direct indicators of pathway activation.[3]
-
ELISA/Multiplex Immunoassay: Quantify the secretion of key cytokines, such as IFN-β and CXCL10, into the cell culture supernatant.[3]
-
RT-qPCR: Measure the upregulation of interferon-stimulated genes (ISGs).
Q5: Are there alternative STING agonists that might be less cytotoxic?
Yes, the field is evolving, and newer synthetic CDN analogues are being developed. Some of these molecules are engineered for improved stability, enhanced potency, and potentially reduced off-target effects or cytotoxicity.[9] Modifications like phosphorothioate (B77711) bonds can make them resistant to degradation by extracellular enzymes such as ENPP1, potentially allowing for lower effective concentrations.[10]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cell experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell death across all tested concentrations. | 1. Suboptimal Concentration Range: The tested range may be too high for the specific primary cell type. 2. Inefficient Delivery: Poor cytosolic entry may necessitate high starting concentrations that are inherently toxic.[3] 3. Prolonged Incubation: The duration of exposure may be too long, leading to cumulative toxicity.[4] 4. Cell Health: Primary cells may be stressed or unhealthy prior to treatment. | 1. Expand Dose-Response: Test a much broader and lower range of concentrations (e.g., from 10 nM to 10 µM).[3][11] 2. Optimize Delivery: Use a transfection reagent or nanoparticle system designed for primary cells to improve this compound uptake.[6] 3. Perform a Time-Course: Assess cell viability and STING activation at multiple time points (e.g., 4, 8, 16, 24 hours) to find the optimal incubation period. 4. Ensure Cell Quality: Use low-passage primary cells that are in a healthy, logarithmic growth phase.[4] |
| Inconsistent STING activation or cytotoxicity between experiments. | 1. This compound Degradation: CDNs can be degraded by nucleases in serum or by freeze-thaw cycles.[3] 2. Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability and change characteristics with passage number.[4] 3. Inconsistent Delivery Efficiency: Transfection or electroporation efficiency can vary between experiments. | 1. Prepare Fresh Solutions: Aliquot stock solutions and prepare fresh working dilutions for each experiment. Minimize freeze-thaw cycles.[3] 2. Standardize Cell Culture: Use cells from the same donor/lot and within a narrow passage range for a set of experiments.[4] 3. Standardize Delivery Protocol: Carefully control all parameters of the delivery method, such as cell density, reagent-to-CDN-A ratio, and incubation times. |
| No STING activation is observed, but cells are still dying. | 1. Defective STING Pathway: The primary cells may have low expression of key pathway components like cGAS or STING.[3] 2. Off-Target Toxicity: At very high concentrations, this compound may be causing cytotoxicity through a STING-independent mechanism. 3. Inefficient Delivery: The agonist may not be reaching the cytosol to activate STING but could be causing stress through other means. | 1. Verify Pathway Components: Use Western blot to confirm the expression of STING, TBK1, and IRF3 in your primary cells. Include a positive control cell line (e.g., THP-1 monocytes). 2. Use STING-Deficient Controls: If available, test the this compound on STING-knockout cells of the same type to confirm the toxicity is STING-dependent. 3. Confirm Cytosolic Delivery: Use a fluorescently labeled CDN to visualize cellular uptake and localization. |
Data Summary
The following tables provide reference data for planning experiments. Note that these are general ranges, and optimal conditions must be determined empirically for each specific primary cell type and experimental setup.
Table 1: Recommended Starting Concentration Ranges for this compound Dose-Response Studies
| Cell Type | Delivery Method | Starting Concentration Range (µM) | Reference |
| Human PBMCs | Electroporation | 0.1 - 20 | [12] |
| Murine T Cells | Transfection Reagent | 0.1 - 50 | [3] |
| Murine Dendritic Cells | Free this compound | 1 - 100 | [13] |
| Human Fibroblasts | Transfection Reagent | 0.1 - 30 | [3] |
| Neuroblastoma Cell Lines | Nanoparticle Delivery | 0.05 - 1 | [7] |
Table 2: Comparison of Common this compound Delivery Methods for Primary Cells
| Delivery Method | Pros | Cons | Best For |
| None (Free this compound) | Simple, no additional reagents. | Very inefficient for most primary cells; requires high, often toxic, concentrations. | Permeable cell types or as a negative control for delivery. |
| Lipid-Based Reagents | Commercially available, relatively easy to use. | Can have its own cytotoxicity; efficiency varies by cell type. | Adherent and suspension primary cells; initial optimization studies. |
| Electroporation | High efficiency, reagent-free. | Can cause significant cell death and stress if not optimized. | Suspension cells or cells that are difficult to transfect. |
| Nanoparticles | Protects this compound from degradation, can be targeted, allows for lower doses.[6] | More complex to prepare/purchase, potential for carrier-associated toxicity. | In vivo studies and applications requiring sustained release or targeting. |
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response and Viability Assay
-
Cell Plating: Plate primary cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment. Allow cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical range to test is from 0.01 µM to 50 µM (final concentration).[3] Include a "vehicle only" control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a metabolic assay such as MTS or a luminescence-based assay like CellTiter-Glo®, following the manufacturer's instructions.
-
Supernatant Collection: Before the viability assay, collect a small aliquot of the culture supernatant from parallel wells to measure cytokine production (e.g., IFN-β by ELISA) to correlate STING activation with cytotoxicity.
-
Data Analysis: Plot cell viability (%) and IFN-β concentration against the this compound concentration to determine the optimal dose that maximizes STING activation while maintaining >80% cell viability.
Protocol 2: Assessing STING Pathway Activation by Western Blot
-
Cell Treatment: Plate cells in a 6-well or 12-well plate. Treat with the predetermined optimal concentration of this compound for a short duration (e.g., 1-4 hours) to capture early phosphorylation events.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[3]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STING (Ser366), total STING, phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk between cGAS–STING signaling and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity of extracellular cGAMP and its analogs to T cells is due to SLC7A1-mediated import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent STING activation stimulates immunogenic cell death to enhance antitumor immunity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of CDN-A Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for refining the dosage of CDN-A in animal model studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What is the recommended vehicle for administering this compound?
-
A1: For parenteral routes, this compound should be dissolved in a sterile, isotonic, and pyrogen-free diluent such as 0.9% Sodium Chloride or Sterile Water for Injection.[1] The vehicle should be biologically inert to minimize any potential side effects or toxicity.[2] It is crucial to ensure the final formulation's pH is close to physiologic pH (7.2-7.4) to avoid injection site irritation.[1][3]
-
-
Q2: How should I prepare and store the this compound formulation?
-
A2: Calculate the required weight of this compound for your desired concentration and volume.[1] Dissolve it in the appropriate vehicle until no particles are visible. For parenteral administration, the solution must be sterile; filter it through a 0.2 µm filter into a sterile container.[1] Formulations should be prepared fresh for each experiment. If short-term storage is necessary, refer to the compound's specific stability data. Always discard solutions that show any signs of precipitation, color change, or contamination.[1]
-
-
Q3: Can I use non-pharmaceutical grade this compound for my studies?
-
A3: It is highly recommended to use pharmaceutical-grade products whenever available to ensure safety, purity, and quality.[2][4] If using a non-pharmaceutical grade substance is scientifically necessary, it must be justified in your animal use protocol, and you may need to provide additional information on its purity, sterility, and potential for adverse effects.[1][4]
-
Dosing & Administration
-
Q4: Which route of administration is best for this compound?
-
A4: The choice of administration route depends on the experimental objective, the target tissue, and the desired pharmacokinetic profile.[4][5] Intravenous (IV) administration provides the most rapid and complete bioavailability.[5] Subcutaneous (SC) and intraperitoneal (IP) injections are also common and may be better tolerated for repeated dosing.[3][6] The route can significantly impact the efficacy and potential toxicity, so it should be carefully selected and justified.[7]
-
-
Q5: What are the maximum recommended injection volumes for different animal models?
-
A5: Adhering to recommended injection volumes is critical to avoid animal discomfort and potential tissue damage. Dosing volumes should be minimized as much as possible.[4] See the table below for general guidelines.
-
-
Q6: How often can I administer this compound?
-
A6: The dosing frequency is determined by the compound's half-life, the desired duration of target engagement, and the specific animal model.[5] For example, repeated daily intraperitoneal injections are generally well-tolerated in rodents for up to a month.[3] The protocol should be designed to minimize animal stress while achieving the scientific goals.[4]
-
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate challenges during your experiments.
Problem 1: High mortality or severe adverse effects are observed at initial doses.
-
Q: My initial doses of this compound are causing unexpected toxicity. What are the possible causes and how can I fix this?
-
A: This is a critical issue that requires immediate attention. The primary causes are often an overly aggressive starting dose, vehicle-induced toxicity, or high sensitivity of the chosen animal strain.
Recommended Actions:
-
Re-evaluate Dose Calculation: Immediately halt the experiment. Your starting dose may be too high. A common conservative approach is to begin with a dose that is one-tenth of the concentration that produced any cytotoxic effects in in vitro assays.[8]
-
Conduct a Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study to formally identify the MTD, which is the highest dose that does not cause unacceptable adverse effects.[8][9] This involves administering escalating doses to small groups of animals and closely monitoring for clinical signs of toxicity.[9]
-
Run a Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure that the observed adverse effects are not caused by the solvent or its formulation properties.[8]
-
Review Animal Model Sensitivity: Investigate whether the specific strain of animal you are using has known sensitivities to similar classes of compounds.[8]
-
Problem 2: Lack of efficacy or desired biological response.
-
Q: I am not observing the expected biological effects of this compound in my animal model. What should I investigate?
-
A: A lack of efficacy can stem from several factors, including insufficient dosage, poor bioavailability, rapid metabolism, or an inappropriate choice of animal model.
Recommended Actions:
-
Dose Escalation: If no toxicity was observed at your current dose, a carefully planned dose-escalation study can determine if a higher concentration is needed to achieve a therapeutic effect.[8]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine if this compound is reaching the target tissue in sufficient concentrations and for an adequate duration. This will measure the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5]
-
Confirm Target Engagement: After dosing, analyze the target tissue to confirm that this compound is interacting with its intended molecular target (e.g., by measuring downstream signaling markers).
-
Re-evaluate the Animal Model: Ensure the biological pathway targeted by this compound is conserved and functional in your chosen animal model.[10] A different species or strain may be more appropriate.
-
Data Presentation: Dosage Guidelines
The data in these tables are for illustrative purposes only and should be adapted based on empirical MTD and efficacy studies for your specific animal model and experimental context.
Table 1: Recommended Maximum Injection Volumes
| Species | Route | Volume (mL/kg) | Needle Gauge | Notes |
| Mouse | IV (tail vein) | 5 | 27-30G | Administer slowly to prevent adverse reactions.[3] |
| IP | 10 | 25-27G | Inject into the lower abdominal quadrant, aspirating first.[6][11] | |
| SC | 10 | 25-27G | Use the loose skin over the back/shoulders.[6] | |
| IM | 0.05 (per site) | 27-30G | Avoided in small species due to small muscle mass.[5] | |
| Rat | IV (tail vein) | 5 | 24-27G | Requires proper restraint or anesthesia.[3] |
| IP | 10 | 23-25G | Inject into the lower abdominal quadrant, aspirating first.[6][11] | |
| SC | 5 | 23-25G | Use the loose skin over the back/shoulders.[6] | |
| IM | 0.1 (per site) | 25-27G | Limited muscle mass; quadriceps or gluteal muscles.[5] |
Table 2: Example Dose-Escalation (MTD) Study Results in Mice
| Dose Group (mg/kg, IP) | N (animals) | Clinical Signs | Body Weight Change (Day 7) | Mortality | Conclusion |
| Vehicle Control | 3 | None observed | +5.2% | 0/3 | - |
| 10 | 3 | None observed | +4.8% | 0/3 | Well tolerated |
| 30 | 3 | None observed | +4.1% | 0/3 | Well tolerated |
| 100 | 3 | Mild, transient piloerection | -1.5% | 0/3 | No-Observed-Adverse-Effect Level (NOAEL) |
| 300 | 3 | Piloerection, lethargy, hunched posture | -12.7% | 1/3 | Maximum Tolerated Dose (MTD) |
| 500 | 3 | Severe lethargy, hunched posture | -21.5% | 3/3 | Exceeds MTD |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate Requirements: Determine the total volume and concentration of the this compound solution needed for all animals in a dose group, including a small amount of overage.
-
Weigh Compound: Using an analytical balance, accurately weigh the required amount of this compound powder.
-
Dissolve: In a sterile container (e.g., a sterile conical tube), add the appropriate volume of sterile 0.9% Sodium Chloride.[1] Add the this compound powder to the saline.
-
Ensure Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved and no particulate matter is visible.[12]
-
Check and Adjust pH: Measure the pH of the solution. If it is outside the physiologic range (7.2-7.4), adjust it using sterile, dilute NaOH or HCl.[3]
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.2 µm syringe filter into a final sterile vial.[1] This step is critical for all parenteral routes.
-
Labeling and Use: Clearly label the vial with the compound name, concentration, date of preparation, and your initials. Use the formulation promptly after preparation.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Select a small cohort of healthy animals (e.g., 3-5 per group) of the same sex and within a narrow age and weight range.[8]
-
Dose Level Selection: Choose a range of at least 3-4 dose levels based on in vitro data or literature on similar compounds. Doses should be spaced appropriately (e.g., 3-fold or 5-fold increments). Include a vehicle-only control group.
-
Administration: Administer the selected doses via the intended experimental route. Ensure all personnel are proficient in the administration technique to minimize variability.[5]
-
Monitoring: Closely monitor the animals immediately after dosing and at regular intervals for the next 24-72 hours.[9] Record observations including:
-
Clinical signs of toxicity (e.g., lethargy, hunched posture, piloerection, changes in breathing).
-
Body weight (measure daily).
-
Food and water intake.
-
Any mortality.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or a substantial body weight loss (typically >15-20%).[9][13] The next lowest dose is often considered the No-Observed-Adverse-Effect Level (NOAEL).
-
Data Analysis: Summarize the findings in a table to clearly identify the MTD and NOAEL, which will guide dose selection for future efficacy studies.
Mechanism of Action: cGAS-STING Signaling Pathway
This compound is a cyclic dinucleotide (CDN) that acts as a direct agonist of the STING (Stimulator of Interferon Genes) protein, a central component of the innate immune system. The diagram below illustrates this signaling pathway.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. mcgill.ca [mcgill.ca]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. ccac.ca [ccac.ca]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecetoc.org [ecetoc.org]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic CDN-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of synthetic cyclic dinucleotide-adjuvants (CDN-A). Consistent this compound performance is critical for reproducible immunological outcomes. This guide offers insights into potential causes of variability and practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in synthetic this compound and why is it a concern?
A1: Batch-to-batch variability refers to the slight differences in the physicochemical properties and purity of synthetic this compound produced in different manufacturing lots. These inconsistencies can significantly impact experimental reproducibility by altering the activation of the STING (Stimulator of Interferon Genes) pathway, leading to variable immune responses.[1] For researchers, this can mean inconsistent data, while in drug development, it can affect the safety and efficacy of a vaccine or immunotherapy.[2]
Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?
A2: The primary causes of variability stem from the complex multi-step chemical or enzymatic synthesis and purification processes. Key contributing factors include:
-
Incomplete reactions or side reactions: During synthesis, failure to achieve complete conversion or the formation of byproducts can lead to impurities that are structurally similar to the active this compound.[][4]
-
Purification inefficiencies: The purification process, often involving chromatography, may not completely remove all impurities, such as shorter or longer oligonucleotide sequences, diastereomers, or residual solvents.[][5]
-
Degradation: this compound can be susceptible to degradation if not handled or stored properly, leading to the formation of inactive or even inhibitory products.[6]
-
Variability in starting materials: The quality of the initial chemical reagents can influence the final product's purity and impurity profile.
-
Lyophilization and formulation inconsistencies: The process of freeze-drying and formulating the this compound can introduce variability in cake appearance, reconstitution time, and stability.[7][8]
Q3: What are the critical quality attributes (CQAs) for synthetic this compound that can vary between batches?
A3: Critical Quality Attributes are the physical, chemical, biological, and microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For synthetic this compound, these include:
| Critical Quality Attribute | Description | Potential Impact of Variability |
| Purity | The percentage of the desired this compound molecule in the final product. | Lower purity can lead to reduced potency and inconsistent STING activation.[9][10] |
| Identity | Confirmation of the correct chemical structure and molecular weight. | Incorrect structure will result in a lack of biological activity. |
| Impurity Profile | The types and quantities of synthesis-related byproducts or degradants. | Impurities can have off-target effects, inhibit STING activation, or cause toxicity.[] |
| Endotoxin (B1171834) Levels | Contamination with lipopolysaccharides (LPS) from Gram-negative bacteria. | Endotoxins can cause strong, non-specific inflammatory responses, masking the specific effect of the this compound.[11][12][13][14][15] |
| Potency | The biological activity of the this compound, typically measured by its ability to induce Type I interferons (e.g., IFN-β) in a cell-based assay. | Inconsistent potency leads to variable immune stimulation and unreliable experimental results.[7] |
| Moisture Content | The amount of residual water after lyophilization. | High moisture content can lead to instability and degradation of the this compound over time. |
| Physical Appearance | Characteristics of the lyophilized powder (e.g., color, cake structure). | Variations can indicate issues with the lyophilization process or product stability. |
Q4: How can I assess the quality of a new batch of synthetic this compound?
A4: It is highly recommended to perform in-house quality control checks on new batches of synthetic this compound, especially for critical experiments. Key analytical methods include:
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and identify impurities.[10] |
| Mass Spectrometry (MS) | To confirm the identity (molecular weight) of the this compound.[10] |
| Limulus Amebocyte Lysate (LAL) Assay | To quantify endotoxin levels. |
| In vitro STING Activation Assay | To assess the biological potency by measuring IFN-β or other downstream markers in a responsive cell line (e.g., THP-1).[6][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the detailed chemical structure. |
Troubleshooting Guides
Issue 1: Low or No STING Activation with a New Batch of this compound
Q: I've switched to a new batch of this compound and I'm seeing significantly lower or no STING activation (e.g., reduced IFN-β production) compared to my previous batch. What should I do?
A: This is a common issue that can often be traced back to the quality of the new batch or experimental variables. Follow these troubleshooting steps:
Step 1: Verify Experimental Controls
-
Positive Control: Did you include a positive control (e.g., a previously validated batch of this compound or another known STING agonist)? This will help determine if the issue is with the new batch or the assay itself.
-
Cell Viability: Are your cells healthy? Perform a cell viability assay to rule out cytotoxicity from the new batch or other experimental components.
Step 2: Assess the New this compound Batch
-
Reconstitution: Double-check that the this compound was reconstituted correctly according to the manufacturer's instructions. Use the recommended solvent and ensure it has fully dissolved.
-
Storage: Was the new batch stored correctly? Improper storage can lead to degradation. This compound should typically be stored at -20°C or -80°C. Minimize freeze-thaw cycles.[16]
-
Manufacturer's Certificate of Analysis (CoA): Review the CoA for the new batch. Compare the purity, endotoxin levels, and any other provided specifications to the CoA of your previous, well-performing batch.
Step 3: Perform a Dose-Response Experiment
-
It's possible the potency of the new batch is different. Perform a dose-response curve with both the new and old batches of this compound to compare their EC50 values. This will reveal if a higher concentration of the new batch is needed to achieve the same level of activation.
Step 4: Consider Contaminants
-
Endotoxins: While unlikely to cause low activation, high endotoxin levels can lead to confounding results. If you suspect contamination, consider performing an endotoxin test.
-
Inhibitory Impurities: The new batch may contain impurities that interfere with STING activation. If the issue persists and is critical, consider having the purity of the batch independently verified by HPLC.
References
- 1. Process and Quality Approach for adjuvants - Q-VANT Biosciences [q-vant.com]
- 2. fda.gov [fda.gov]
- 4. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Endotoxin Contamination in Nanomaterials Leads to the Misinterpretation of Immunosafety Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Endotoxin Contaminations and its Consequences in New Treatments of CRISPR/Cas9 | FUJIFILM Wako [wakopyrostar.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating CDN-A Binding to STING Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the binding of cyclic dinucleotide analogs (CDN-A) to the Stimulator of Interferon Genes (STING) protein is a critical step in the development of novel immunotherapies. This guide provides a comparative overview of key experimental methods, presenting quantitative data, detailed protocols, and visual representations of the underlying biological processes and workflows.
The activation of the STING pathway is a pivotal component of the innate immune system's response to cytosolic DNA, originating from pathogens or cellular damage. The binding of CDNs, including synthetic analogs, to the ligand-binding domain of STING induces a conformational change in the protein. This initiates a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines, mounting an anti-tumor or anti-pathogen response.[1][2][3][4] Accurate and robust validation of this initial binding event is therefore paramount.
Quantitative Comparison of Binding Affinities
Several biophysical and cell-based assays are employed to quantify the binding affinity of this compound to the STING protein. The dissociation constant (Kd) is a key metric, with lower values indicating a higher binding affinity. The following table summarizes representative binding affinities for various CDNs with STING from different species, as determined by Microscale Thermophoresis (MST).
| Ligand | STING Species | Dissociation Constant (Kd) | Reference |
| 2',3'-cGAMP | Porcine | 3.4 nM | [1] |
| 2',3'-cGAMP | Human | 4.59 nM | [5] |
| 2',3'-cGAMP | Mouse | 0.18 µM | [5] |
| c-di-GMP | Porcine | ~6 µM | [1] |
| c-di-AMP | Porcine | ~6 µM | [1] |
| 3',3'-cGAMP | Porcine | 12.8 µM | [1] |
Key Experimental Methodologies
A multi-faceted approach, combining biophysical, structural, and cell-based assays, is essential for a thorough validation of this compound binding to STING.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation entropy upon ligand binding.
Experimental Protocol:
-
Protein Labeling: The STING protein, typically the cytosolic CDN-binding domain (CBD), is fluorescently labeled.
-
Serial Dilution: The unlabeled this compound ligand is serially diluted to create a concentration gradient.
-
Incubation: The labeled STING protein is mixed with each dilution of the this compound and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The fluorescence within the capillaries is monitored over time.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to a suitable model to determine the dissociation constant (Kd).[1][5]
Cell-Based Luciferase Reporter Assays
These assays assess the functional consequence of this compound binding to STING by measuring the activation of the downstream signaling pathway. A common approach is to use a reporter gene, such as luciferase, under the control of the IFN-β promoter.
Experimental Protocol:
-
Cell Culture and Transfection: A suitable cell line, such as HEK293T, is cultured. The cells are then co-transfected with plasmids encoding for STING (if not endogenously expressed) and a luciferase reporter construct driven by the IFN-β promoter. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.[2][6]
-
Stimulation: The transfected cells are treated with varying concentrations of the this compound.
-
Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 24 hours), the cells are lysed, and the luciferase and Renilla luminescence are measured using a luminometer.[2]
-
Data Analysis: The IFN-β promoter-driven luciferase activity is normalized to the control reporter activity. The fold induction of luciferase expression relative to an unstimulated control is then calculated to determine the potency of the this compound.[1]
Structural Analysis: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques provide high-resolution structural information about the interaction between this compound and the STING protein. They can reveal the precise binding mode, conformational changes in STING upon ligand binding, and the specific molecular interactions that stabilize the complex.
Experimental Protocol (General Workflow):
-
Protein Expression and Purification: The STING protein, often the CBD, is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.
-
Complex Formation: The purified STING protein is incubated with a molar excess of the this compound to ensure saturation of the binding sites.
-
Crystallization (for X-ray Crystallography): The protein-ligand complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. For Cryo-EM, the complex is vitrified and imaged with an electron microscope.[1]
-
Structure Determination and Analysis: The diffraction data or electron micrographs are processed to determine the three-dimensional structure of the STING-CDN-A complex. This allows for a detailed analysis of the binding interface.[3]
Visualizing the Molecular Interactions and Workflows
To further elucidate the processes involved in this compound binding and validation, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for an MST assay.
Caption: STING signaling pathway upon this compound binding.
Caption: Experimental workflow for MST-based binding analysis.
References
- 1. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 4. Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STING Agonists: Evaluating the Efficacy of CDN-A Analogs Versus Other STING Activators
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" environments responsive to immune checkpoint inhibitors.[1] This guide provides an objective comparison of the efficacy of cyclic dinucleotide (CDN) analogs, herein represented by CDN-A, against other classes of STING agonists, including the natural ligand 2'3'-cGAMP and non-CDN small molecules like diABZI and MSA-2. The information presented is supported by experimental data from preclinical studies to aid researchers in the selection of appropriate agonists for their specific research and development needs.
Quantitative Comparison of STING Agonist Efficacy
The following table summarizes key quantitative data on the in vitro potency and in vivo anti-tumor efficacy of various STING agonists. This data has been compiled from multiple preclinical studies to provide a comparative overview.
| Parameter | This compound (ADU-S100) | 2'3'-cGAMP | diABZI | MSA-2 |
| Type | Cyclic Dinucleotide (CDN) | Endogenous Cyclic Dinucleotide (CDN) | Non-Cyclic Dinucleotide (non-CDN) | Non-Cyclic Dinucleotide (non-CDN) |
| IFN-β Induction EC50 (in vitro) | ~μM range in primary murine splenocytes[2] | Potent inducer of IFN-β[3] | 3.1 ± 0.6 μM (human PBMCs)[4] | EC50 as low as 8 ± 7 nM (covalent dimers in THP-1 cells)[4] |
| Tumor Growth Inhibition (in vivo) | Induces durable tumor clearance in ~10% of mice (4T1 model, monotherapy)[5] | 50% response in injected tumors (MycCaP model)[6] | Induces durable tumor regression (CT26 model)[7][8] | Induces tumor regression (MC38 model)[4] |
| Complete Response Rate (in vivo) | N/A | N/A | N/A | 63% (5 ug dose, MC38 model)[9] |
| Combination Therapy Efficacy | Enhances anti-PD-1 efficacy[10] | Synergizes with anti-PD-1 therapy[7] | Enhances adaptive immunity[7] | Synergistic effect with anti-PD-1 therapy[4] |
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to a conformational change in STING, its translocation to the Golgi apparatus, and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[11]
Caption: The cGAS-STING signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
In Vitro IFN-β Induction Assay (ELISA)
Objective: To quantify the amount of Interferon-β (IFN-β) secreted by immune cells in response to stimulation by different STING agonists.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells or murine macrophage-like cell lines (e.g., J774) are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates at a density that allows for optimal cytokine production and detection.
-
Compound Treatment: A dilution series of each STING agonist (e.g., this compound, cGAMP, diABZI, MSA-2) is prepared. The cell culture medium is replaced with medium containing the different concentrations of the agonists. A vehicle control (medium with DMSO or saline) is included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Sample Collection: After incubation, the cell culture supernatants are collected.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for human or mouse IFN-β.
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a standard curve of recombinant IFN-β are added to the wells.
-
A biotinylated detection antibody specific for IFN-β is added.
-
Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of IFN-β in the samples is calculated from the standard curve. The EC50 value (the concentration of agonist that produces 50% of the maximal IFN-β response) for each STING agonist is determined by plotting the IFN-β concentration against the agonist concentration and fitting the data to a dose-response curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of STING agonists in an immunocompetent animal model.
Methodology:
-
Animal Model: Syngeneic mouse models are used, where the tumor cell line and the mouse strain are genetically identical (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice).
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula Volume = 0.5 x (Length x Width²) is typically used.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound, and other STING agonists.
-
Compound Administration: The STING agonists are administered via a specified route, most commonly intratumorally (IT) to concentrate the immune activation within the tumor microenvironment. The dose and frequency of administration are predetermined based on previous studies.
-
Tumor Measurement: Tumor volumes are continuously monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor weight may also be measured at the end of the study.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different STING agonist-treated groups and the control group. The percentage of tumor growth inhibition and the number of complete responses (tumor-free mice) are reported.
Caption: Workflow for in vivo anti-tumor efficacy study.
Conclusion
The selection of a STING agonist for therapeutic development is a multifaceted decision that depends on factors such as potency, route of administration, and the specific immunological response desired. While this compound and other cyclic dinucleotides have demonstrated efficacy, non-CDN agonists like diABZI and MSA-2 have shown significantly higher potency in some preclinical models.[11] The experimental protocols outlined in this guide provide a standardized framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential for advancing cancer immunotherapy.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibiantech.com [ibiantech.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. aacrjournals.org [aacrjournals.org]
- 10. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to STING Agonists: CDN-A (Synthetic Cyclic Dinucleotide) vs. cGAMP (Endogenous Ligand) in Downstream Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the STING (Stimulator of Interferator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system, detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, and initiates a potent anti-tumor response. At the heart of this activation are cyclic dinucleotides (CDNs), which bind directly to STING and trigger downstream signaling.
This guide provides an objective comparison between the endogenous STING agonist, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), and a representative synthetic cyclic dinucleotide agonist, referred to here as "CDN-A". For the purpose of this guide, we will focus on ADU-S100 (also known as MIW815), a well-characterized synthetic CDN that has entered clinical trials, as a proxy for this compound. We will delve into their mechanisms of action, comparative potency, and the experimental data supporting these findings.
Mechanism of STING Pathway Activation
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[1][2] cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[5] This cascade ultimately leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, fostering a robust anti-tumor immune response.[6][7]
Both cGAMP and synthetic CDNs like ADU-S100 activate this same core pathway by directly binding to STING. However, structural modifications in synthetic CDNs can influence their binding affinity, stability, and overall potency.
Comparative Performance: this compound (ADU-S100) vs. cGAMP
Synthetic CDNs are designed to overcome some of the limitations of the natural ligand cGAMP, such as susceptibility to enzymatic degradation.[2] ADU-S100, for instance, is a bisphosphorothioate analog of c-di-AMP with mixed 2'-5' and 3'-5' linkages.[8] These modifications are intended to increase its stability and binding affinity for STING.[3]
| Parameter | This compound (ADU-S100) | cGAMP | References |
| Structure | Synthetic bisphosphorothioate analog of c-di-AMP with mixed 2'-5' and 3'-5' linkages | Endogenous cyclic dinucleotide with a 2'-5' and a 3'-5' phosphodiester bond | [8][9] |
| Binding Affinity to STING | Higher affinity compared to natural CDNs | High affinity endogenous ligand | [3][8] |
| Potency (IFN-β Induction) | More potent; approximately 4-fold more potent than 2'3' cGAMP | Potent endogenous activator | [4] |
| Stability | Enhanced due to phosphorothioate (B77711) modifications, protecting against degradation by phosphodiesterases | Susceptible to enzymatic degradation | [8] |
| Allele Specificity | Activates all known human STING alleles | Can have variable activity on different STING variants | [8] |
| In Vivo Anti-Tumor Efficacy | Demonstrates significant tumor regression in preclinical models and is in clinical trials | Shows strong anti-tumor effects in preclinical models | [3][10] |
Experimental Protocols
In Vitro STING Activation Assay
A common method to assess the potency of STING agonists is to measure the induction of a downstream reporter gene, such as IFN-β, in a suitable cell line.
Objective: To quantify and compare the potency of this compound and cGAMP in activating the STING pathway.
Materials:
-
THP1-Dual™ cells (InvivoGen), which are human monocytic cells expressing a secreted luciferase reporter gene under the control of an ISG54 promoter (an IFN-inducible promoter).
-
This compound (ADU-S100) and 2'3'-cGAMP.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Luminometer for measuring luciferase activity.
-
QUANTI-Luc™ assay reagent (InvivoGen).
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 100,000 cells per well and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound and cGAMP in cell culture medium.
-
Cell Stimulation: Add the different concentrations of this compound and cGAMP to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Collect 20 µL of the cell culture supernatant.
-
Add 50 µL of QUANTI-Luc™ reagent to each well of a white 96-well plate.
-
Add the supernatant to the wells containing the reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value for each compound.
In Vivo Anti-Tumor Efficacy Study
Objective: To compare the anti-tumor efficacy of this compound and cGAMP in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
This compound (ADU-S100) and 2'3'-cGAMP.
-
Sterile PBS for injections.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control (PBS)
-
This compound (e.g., 50 µg per injection)
-
cGAMP (e.g., 50 µg per injection)
-
-
Drug Administration: Administer the treatments via intratumoral injection. A typical dosing schedule might be on days 0, 3, and 6.
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal survival.
-
-
Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to assess the activation of T cells, DCs, and NK cells.
-
Data Analysis: Compare tumor growth curves and survival rates between the different treatment groups.
Conclusion
Both the endogenous STING agonist cGAMP and synthetic CDNs like ADU-S100 are potent activators of the STING pathway, leading to the induction of a robust anti-tumor immune response. Synthetic agonists such as ADU-S100 have been engineered for enhanced stability and, in some cases, greater potency compared to cGAMP. These characteristics make them attractive candidates for clinical development. The choice between using a natural ligand versus a synthetic analog in a therapeutic context will depend on a variety of factors, including the desired pharmacokinetic profile, potency, and potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of different STING agonists, which is essential for the continued development of novel and effective cancer immunotherapies.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enhancing the antitumour potency of a STING agonist via conjugation to a systemically delivered polymeric nanoparticle - American Chemical Society [acs.digitellinc.com]
- 6. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of CDN-A and Alternative STING Agonists in Preclinical Tumor Models
A Guide for Researchers in Immuno-Oncology
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Cyclic dinucleotides (CDNs), both natural and synthetic, are potent STING agonists capable of inducing robust anti-tumor immune responses. This guide provides a comparative analysis of the in vivo anti-tumor activity of adenosine-containing CDNs (referred to here as CDN-A) and other notable STING agonists. The data presented is compiled from various preclinical studies, offering a resource for researchers and drug development professionals.
Overview of STING Agonists
Cyclic dinucleotides are a class of molecules that act as second messengers in bacteria and innate immune signaling molecules in metazoans. They directly bind to and activate STING, a transmembrane protein in the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for bridging the innate and adaptive immune systems to fight cancer.[1][2]
For the purpose of this guide, "this compound" will be represented by cyclic di-AMP (c-di-AMP) and its synthetic derivative ADU-S100 (MIW815) , both of which are adenosine-based. These will be compared against the endogenous mammalian STING agonist 2'3'-cGAMP .
Comparative In Vivo Anti-Tumor Activity
The following tables summarize quantitative data from preclinical studies in common syngeneic mouse tumor models. These models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immunotherapies.[1][3]
Table 1: Efficacy of STING Agonists in the B16-F10 Melanoma Model
| STING Agonist | Mouse Strain | Dose & Schedule | Key Outcomes | Reference(s) |
| ADU-S100 | C57BL/6 | 50 µg, intratumoral (i.t.), every 2 days for 1 week, then 30 µg | Significant tumor growth delay; >50% of mice became tumor-free. | [4] |
| 2'3'-cGAMP | C57BL/6 | 10 µg, i.t. | Mean tumor volume was 11.9 times smaller than the control group. | [5] |
| c-di-GMP | C57BL/6 | 100 µg, intravenous (i.v.), with vaccine | Significantly enhanced therapeutic effect of a peptide vaccine. | [6] |
Table 2: Efficacy of STING Agonists in the 4T1 Breast Cancer Model
| STING Agonist | Mouse Strain | Dose & Schedule | Key Outcomes | Reference(s) |
| ADU-S100 | BALB/c | 50 µg, i.t., every 2 days for 1 week, then 30 µg | Significant tumor growth delay and prolonged survival; >50% of mice became tumor-free. | [4] |
| 2'3'-cGAMP | BALB/c | 2.5 µg, i.t., on days 5 and 10 | Significantly delayed tumor growth compared to control. | [7][8] |
Table 3: Efficacy of STING Agonists in the CT26 Colon Carcinoma Model
| STING Agonist | Mouse Strain | Dose & Schedule | Key Outcomes | Reference(s) |
| ADU-S100 | BALB/c | 40 µg, i.t., on days 10 and 16 | Significant tumor regression; 100% survival rate vs 71.4% in control. | [9][10] |
| 2'3'-cGAMP | BALB/c | 2.5 µg, i.t., on days 5 and 10 | Significantly delayed tumor growth. | [8] |
Mechanism of Action: The STING Signaling Pathway
Upon binding of a CDN, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[11] This initiates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of the gene for IFN-β.[11][12] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of other pro-inflammatory cytokines.[12] The secreted Type I IFNs then act on tumor and immune cells, particularly dendritic cells (DCs), to promote antigen presentation and prime tumor-specific CD8+ T cells, leading to a potent anti-tumor response.[2][13]
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of in vivo studies. Below are representative protocols for establishing syngeneic tumor models and administering STING agonists.
General Protocol for Syngeneic Mouse Tumor Models
-
Cell Culture: Murine tumor cell lines (e.g., B16-F10, 4T1, CT26) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Animal Models: 6-8 week old female immunocompetent mice (e.g., C57BL/6 for B16-F10, BALB/c for 4T1 and CT26) are used. All procedures must adhere to institutional animal care and use guidelines.[1][3]
-
Tumor Implantation:
-
Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a specific concentration (e.g., 5 x 10⁵ to 2 x 10⁶ cells/mL).
-
A volume of 50-100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[3][4] For orthotopic models like the 4T1 model, cells (e.g., 1 x 10⁶ cells) are injected into the mammary fat pad.[4][14]
-
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[4][9]
-
Treatment Administration:
-
STING agonists are reconstituted in sterile PBS or saline.
-
When tumors reach a palpable size (e.g., 80-100 mm³), treatment is initiated.[4]
-
Intratumoral injections are performed using a small gauge needle, delivering a specific dose in a small volume (e.g., 20-50 µL).[8][9]
-
The treatment schedule is followed as per the specific study design (e.g., twice weekly for a set number of weeks).[4][9]
-
Experimental Workflow Diagram
Conclusion
The in vivo data from preclinical models robustly supports the anti-tumor activity of this compound and other STING agonists. While direct cross-study comparisons should be made with caution due to variations in experimental conditions, the evidence indicates that intratumoral administration of these agents can lead to significant tumor regression and the establishment of systemic, durable anti-tumor immunity. Synthetic analogs like ADU-S100 show potent efficacy, often leading to complete tumor eradication in a substantial percentage of treated animals. The choice of agonist, dose, and tumor model are all critical factors that influence outcomes. This guide provides a foundational overview to aid researchers in designing and interpreting studies aimed at harnessing the therapeutic potential of the STING pathway.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity [thno.org]
- 7. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioline.ru [bioline.ru]
- 9. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 10. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 13. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
A Comparative Analysis of Natural Cyclic Dinucleotide Agonists and Their Synthetic Analogs in STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, when triggered, initiates a potent innate immune response, leading to the production of type I interferons (IFN-I) and subsequent activation of adaptive immunity against tumor cells. Cyclic dinucleotides (CDNs) are the natural ligands for STING. This guide provides a comparative analysis of a primary natural CDN, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), often considered the benchmark "CDN-A," and its synthetic analogs, which have been developed to overcome the limitations of the natural molecule and enhance its therapeutic potential.
Performance Data Summary
The following tables summarize the quantitative performance data of 2'3'-cGAMP against several key synthetic CDN analogs that are in various stages of preclinical and clinical development. These analogs have been engineered for improved stability, binding affinity, and cellular uptake.
Table 1: In Vitro Performance of this compound (2'3'-cGAMP) and Synthetic Analogs
| Compound | Type | Binding Affinity (KD) to human STING | STING Activation (EC50 for IFN-β Induction) | Source |
| 2'3'-cGAMP (this compound) | Natural CDN | 0.11 - 0.543 µM | 53.9 ± 5 µM | [1][2] |
| ADU-S100 (MIW815) | Synthetic CDN Analog | Not explicitly stated, but potent activator | 3.03 µg/mL (for IRF3 activation) | [3] |
| MK-1454 (ulevostinag) | Synthetic CDN Analog | Potent activator across human STING variants | Leads to IFN pathway activation | [4][5] |
| E7766 | Synthetic CDN Analog (Macrocycle-bridged) | 40 nmol/L | 0.15 - 0.79 µmol/L (across STING genotypes) | [6] |
| diABZI | Non-CDN Synthetic Agonist | ~1.6 nM | 3.1 ± 0.6 µM | [7] |
| Compound 8d | Synthetic CDN Analog | 0.038 µM | More robust than 2'3'-cGAMP | [1] |
| CS-1018 | Synthetic CDN Analog | More potent than 2'3'-cGAMP | Not explicitly stated | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (2'3'-cGAMP) and Synthetic Analogs
| Compound | Mouse Tumor Model | Administration Route | Efficacy | Source |
| 2'3'-cGAMP (this compound) | B16 Melanoma, CT26 Colon, 4T1 Breast | Intratumoral | Significant tumor regression, systemic T cell immunity | [9] |
| ADU-S100 (MIW815) | Various models | Intratumoral | Enhanced CD8+ T cell infiltration and tumor control | [4] |
| MK-1454 (ulevostinag) | Advanced solid tumors/lymphomas (in humans) | Intratumoral | 24% response rate in combination with pembrolizumab | [4][5] |
| E7766 | CT26 Colon | Intratumoral | 90% of tumors resolved with no recurrence | [5] |
| BMS-986301 | CT26, MC38 | Intratumoral | >90% regression in injected and noninjected tumors | [5] |
| CS-1018 | B16F10, MC38 | Intratumoral | Dose-dependent antitumor activity; 25-75% tumor-free mice in MC38 model | [8] |
| CS-1020 | MC38 | Intratumoral | 63-88% complete responses | [8] |
| CS-1010 | MC38 | Intratumoral | 100% complete responses at 5 µg dose | [8] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the cGAS-STING signaling pathway, a typical experimental workflow for comparing CDN analogs, and the logical relationship in the development of these compounds.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: A generalized experimental workflow for comparing this compound and its synthetic analogs.
Caption: The logical progression from natural CDNs to synthetic analogs for therapeutic application.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the comparison of this compound and its synthetic analogs.
Protocol 1: In Vitro STING Activation Reporter Assay
This protocol outlines a general procedure for assessing the ability of a CDN to activate the STING pathway in a cellular context using a reporter cell line.
1. Cell Culture and Seeding:
- Culture THP-1 Dual™ (or a similar reporter) cells according to the manufacturer's instructions. These cells are engineered to express a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.
- Seed the cells at a density of approximately 100,000 cells per well in a 96-well plate.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
2. Compound Preparation and Treatment:
- Prepare serial dilutions of the this compound and synthetic CDN analogs in the appropriate cell culture medium.
- Add the diluted compounds to the cells and incubate for 18-24 hours.[10]
3. Luciferase Assay:
- After incubation, add a luciferase assay reagent to each well as per the manufacturer's protocol.
- Measure luminescence using a plate reader.[10]
4. Data Analysis:
- Plot the luminescence signal against the logarithm of the compound concentration.
- Fit a four-parameter logistic curve to the data to determine the EC50 value for each compound.[10]
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of a CDN in a syngeneic mouse tumor model.
1. Tumor Cell Implantation:
- Use 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
- Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 B16-F10 melanoma or CT26 colon carcinoma cells) into the flank of each mouse.[10]
2. Tumor Growth Monitoring:
- Allow tumors to establish and grow to an average volume of 50-100 mm³.
- Measure tumor volume every 2-3 days using calipers, calculated using the formula: Volume = 0.5 x Length x Width².[10]
3. Randomization and Treatment:
- Randomize mice into treatment and vehicle control groups (typically n=8-10 mice per group).
- Administer the CDN analog (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days.[10]
4. Efficacy Evaluation:
- Continue to monitor tumor growth in all groups.
- Primary endpoints typically include tumor growth inhibition and overall survival.
5. Immunological Memory Assessment (Optional):
- Mice that have completely rejected their tumors can be re-challenged with the same tumor cell line on the contralateral flank to assess for the development of systemic, long-lasting anti-tumor immunity.[8]
Protocol 3: Serum Stability Assay
This protocol provides a general approach to assess the stability of CDNs in the presence of serum nucleases.
1. Incubation:
- Incubate the CDN compound at a defined concentration in mouse or human serum at 37°C.[11]
- Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[11]
- Immediately store the collected samples at -80°C to halt degradation until analysis.[11]
2. Analysis:
- The concentration of the intact CDN at each time point can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Data Analysis:
- Plot the percentage of the remaining intact compound against time to determine the half-life (t1/2) of the CDN in serum.
Concluding Remarks
The development of synthetic CDN analogs represents a significant advancement in the field of immuno-oncology. By systematically modifying the natural 2'3'-cGAMP structure, researchers have created molecules with enhanced stability, improved binding to STING, and superior anti-tumor efficacy in preclinical models. Several of these synthetic analogs have progressed into clinical trials, demonstrating the therapeutic potential of STING activation. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of novel STING agonists, with the ultimate goal of developing more effective cancer immunotherapies.
References
- 1. Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) [mdpi.com]
- 2. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to Cyclic Dinucleotide Receptor Binding
For researchers, scientists, and drug development professionals, understanding the specific interaction between cyclic dinucleotides (CDNs) and their receptors is paramount for the development of novel immunotherapies and vaccine adjuvants. This guide provides a comparative analysis of the binding specificity of various CDNs for their primary receptor, the Stimulator of Interferon Genes (STING), and explores an alternative receptor, RECON, with supporting experimental data and detailed methodologies.
The endogenous mammalian cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), has emerged as a critical second messenger in innate immunity. Its high-affinity and specific interaction with the STING protein initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This response is crucial for host defense against pathogens and cancer. However, other cyclic dinucleotides, both of bacterial and synthetic origin, also interact with STING, albeit with differing affinities. This guide delves into the nuances of these interactions to provide a clear understanding of receptor specificity.
Comparative Binding Affinities of Cyclic Dinucleotides for STING
The specificity of a CDN for its receptor is quantitatively defined by its binding affinity, typically represented by the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes the binding affinities of various CDNs for human STING, as determined by biophysical assays.
| Cyclic Dinucleotide (CDN) | Receptor | Binding Affinity (Kd) | Measurement Technique |
| 2',3'-cGAMP | Human STING (H232 variant) | 0.11 µM | Isothermal Titration Calorimetry (ITC)[1] |
| 2',3'-cGAMP | Human STING (R232 variant) | 5.3 µM | Isothermal Titration Calorimetry (ITC)[1] |
| c-di-GMP | Human STING | ~5 µM | Isothermal Titration Calorimetry (ITC)[2] |
| c-di-GMP | Human STING | ~2.4 µM | Isothermal Titration Calorimetry (ITC)[3] |
| c-di-AMP | Human STING | Lower affinity than c-di-GMP | Competitive Binding Assay[3][4] |
| 3',3'-cGAMP | Human STING | Lower affinity than 2',3'-cGAMP | Not specified |
Note: Binding affinities can vary depending on the specific STING variant and the experimental conditions.
Alternative Receptor: RECON
While STING is the most well-characterized receptor for CDNs, recent research has identified an alternative cytosolic sensor called RECON (REductase COntrolling NF-κB). RECON shows a preference for bacterial CDNs, such as c-di-AMP.
| Cyclic Dinucleotide (CDN) | Receptor | Binding Affinity (Kd) | Measurement Technique |
| c-di-AMP | RECON | Not explicitly quantified, but higher affinity than for STING | Not specified |
| 3',3'-cGAMP | RECON | Binds | Not specified |
| c-di-GMP | RECON | Does not bind | Not specified |
| 2',3'-cGAMP | RECON | Does not bind | Not specified |
Experimental Protocols
Accurate determination of binding affinities is crucial for understanding receptor specificity. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful techniques used for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Detailed Methodology for STING-CDN Interaction:
-
Protein and Ligand Preparation:
-
Express and purify the C-terminal domain (residues 155-341 or 155-379) of human STING.
-
Dissolve the purified STING protein and the cyclic dinucleotide (e.g., 2',3'-cGAMP, c-di-GMP) in the same dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Determine the precise concentrations of the protein and ligand using a spectrophotometer.
-
-
ITC Experiment:
-
Load the STING protein solution (e.g., 50 µM) into the sample cell of the ITC instrument.
-
Load the CDN solution (e.g., 500 µM) into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the CDN solution into the STING solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat released per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Detailed Methodology for STING-CDN Interaction:
-
Sensor Chip Preparation:
-
Immobilize a capture antibody specific for a tag on the STING protein (e.g., His-tag) onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Ligand Immobilization:
-
Inject the purified tagged STING protein over the sensor surface, allowing it to be captured by the immobilized antibody.
-
-
Analyte Binding:
-
Inject a series of concentrations of the cyclic dinucleotide (analyte) over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd.
-
Visualizing the Molecular Interactions
To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict key pathways and experimental workflows.
Experimental Workflow for Binding Affinity Determination.
References
- 1. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STING Agonist Efficacy Across Diverse Cell Lines
A Guide for Researchers and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses.[1][2] Pharmacological activation of STING using synthetic cyclic dinucleotide (CDN) agonists is a promising strategy in cancer immunotherapy.[3] However, the cellular response to STING agonists can vary significantly depending on the cell type, the expression levels of pathway components, and the specific genetic background of the cells.[4][5] This guide provides a comparative overview of the effects of representative STING agonists across various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of cross-validation studies.
Quantitative Comparison of STING Agonist Activity
The efficacy of STING agonists is typically quantified by measuring downstream effects such as Type I interferon (IFN-β) production, induction of interferon-stimulated genes (ISGs), and impact on cell viability. The following table summarizes quantitative data from studies evaluating STING agonists in different cell lines.
| Cell Line | Agonist | Endpoint Measured | Result | Reference |
| Human Cell Lines | ||||
| THP-1 (Monocytic Leukemia) | cGAMP | IFN-β Induction (Luciferase Reporter) | EC50 ≈ 5 µM | [6] |
| THP-1 (Monocytic Leukemia) | diABZI | IFN-β Induction (Luciferase Reporter) | EC50 ≈ 10 nM | [6] |
| THP-1 (STING R232, H232, HAQ variants) | SHR1032 | IFN-β Induction (Luciferase Reporter) | Potent activation across all major human STING alleles | [7] |
| MV-4-11 (AML) | SHR1032 | Cell Viability | Dose-dependent decrease in viability | [7] |
| MOLM-16 (AML) | SHR1032 | Cell Viability | Dose-dependent decrease in viability | [7] |
| AsPC-1 (Pancreatic Cancer) | cGAMP | IFN-β Secretion (ELISA) | Dose-dependent increase | [8] |
| Capan-2 (Pancreatic Cancer) | cGAMP | IFN-β Secretion (ELISA) | Dose-dependent increase | [8] |
| WM9, A375, WM39 (Melanoma) | 2'3'-cGAMP | MHC Class I Surface Expression | Significant upregulation | [4] |
| Patient-Derived PEL (STING-positive) | diABZI | Cell Growth and Viability | Dose-dependent decrease | [5] |
| Patient-Derived PEL (STING-negative) | diABZI | Cell Growth and Viability | Resistant to treatment | [5] |
| Murine Cell Lines | ||||
| RAW264.7 (Macrophage-like) | CDA | IFN-I Signaling (Luciferase Reporter) | High induction, decreased viability at high concentrations | [9] |
| J774 (Macrophage-like) | CDA, DMXAA, diABZI | IFN-I Signaling (Luciferase Reporter) | Dose-dependent induction by all agonists | [9] |
| J774 (Macrophage-like) | CDA, DMXAA, diABZI | IL-1β Secretion | Dose-dependent induction with distinct patterns for each agonist | [9] |
Signaling Pathway and Experimental Workflow
Understanding the underlying biological pathway and establishing a robust experimental workflow are crucial for the cross-validation of STING agonist effects.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results when evaluating STING agonists.
IFN-β Luciferase Reporter Assay
This assay quantifies the activation of the IRF (Interferon Regulatory Factor) pathway, a direct downstream target of STING signaling.
-
Objective: To measure the potency (EC50) of a STING agonist in inducing IFN-β promoter activity.[6]
-
Cell Line: A reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase under the control of an IRF-inducible promoter, is commonly used.[6] HEK293T cells co-transfected with a STING expression plasmid and an IFN-β promoter-luciferase reporter plasmid can also be utilized.[10]
-
Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonist. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.[6]
-
Luciferase Assay: Add a luciferase substrate (e.g., Quanti-Luc) to the cell culture supernatant or cell lysate, following the manufacturer's instructions.[9]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the fold induction relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
-
Cytokine Secretion Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to directly measure the concentration of secreted cytokines, such as IFN-β or CXCL10, in the cell culture medium.
-
Objective: To quantify the amount of specific cytokines produced by cells in response to STING agonist treatment.[11]
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., pancreatic cancer cells, NK cells) and treat with the STING agonist for a specified time (e.g., 24 hours).[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA using a commercially available kit (e.g., for human or mouse IFN-β) according to the manufacturer's protocol.[8][12] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a plate reader. Generate a standard curve with recombinant cytokine and calculate the cytokine concentration in the samples.[6]
-
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of STING activation on different cell lines.
-
Objective: To assess the impact of STING agonists on cell proliferation and survival.[7]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of concentrations of the STING agonist for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[7][9]
-
Data Analysis: Measure luminescence. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Western Blot for Pathway Activation
Western blotting is used to detect the phosphorylation of key signaling proteins within the STING pathway, confirming on-target activity.
-
Objective: To confirm STING pathway activation by detecting the phosphorylated forms of STING, TBK1, or IRF3.[13][14]
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the STING agonist for a short duration (e.g., 1-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-IRF3, anti-p-STING) and total protein controls. Follow with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize protein bands using a chemiluminescent substrate. The presence of a band at the correct molecular weight for the phosphorylated protein indicates pathway activation.[8]
-
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. journals.flvc.org [journals.flvc.org]
- 6. benchchem.com [benchchem.com]
- 7. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist cGAMP enhances anti-tumor activity of CAR-NK cells against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of interferon-β responses by aberrant SARS-CoV-2 small viral RNAs acting as retinoic acid-inducible gene-I agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Cyclic Dinucleotide (CDN) STING Agonists and Other Pattern Recognition Receptor (PRR) Ligands in Preclinical Cancer Immunotherapy Models
In the rapidly evolving landscape of cancer immunotherapy, the activation of innate immune pathways has emerged as a promising strategy to elicit robust anti-tumor responses. This guide provides a head-to-head comparison of synthetic cyclic dinucleotide (CDN) STING agonists, a potent class of immunomodulators, with other well-established Pattern Recognition Receptor (PRR) ligands. This objective analysis, supported by illustrative experimental data, is intended for researchers, scientists, and drug development professionals seeking to navigate the selection of innate immune agonists for therapeutic applications.
Introduction to Innate Immune Activation
The innate immune system is the body's first line of defense against pathogens and cellular stress, including cancer.[1] It relies on germline-encoded Pattern Recognition Receptors (PRRs) to detect conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[1][2] Activation of PRRs triggers signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, which are critical for orchestrating a subsequent adaptive immune response against tumor cells.[3][4]
This guide focuses on a comparative analysis of two key classes of PRR ligands:
-
Synthetic Cyclic Dinucleotide (CDN) STING Agonists: These molecules are designed to activate the Stimulator of Interferon Genes (STING) pathway, a critical cytosolic DNA sensing pathway.[3][5] Natural CDNs are susceptible to enzymatic degradation, which has led to the development of more stable and potent synthetic analogs.[6][7]
-
Other PRR Ligands: This broad category includes ligands for Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs).[2][8] For the purpose of this comparison, we will focus on well-characterized TLR agonists, such as CpG oligodeoxynucleotides (CpG ODN) for TLR9 and polyinosinic:polycytidylic acid (Poly(I:C)) which activates TLR3 and RLRs.[9]
Performance Comparison: Synthetic CDNs vs. Other PRR Ligands
The following tables summarize illustrative quantitative data from preclinical models, comparing the efficacy of a representative synthetic CDN (referred to as CDN-A) with other PRR ligands in key immunological and anti-tumor assays.
Table 1: In Vitro Cytokine Induction in Murine Dendritic Cells (DCs)
| Ligand (Concentration) | Type I IFN (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) |
| Untreated Control | < 10 | < 20 | < 15 |
| This compound (1 µM) | 2500 | 1200 | 800 |
| CpG ODN (1 µM) | 800 | 1500 | 1000 |
| Poly(I:C) (10 µg/mL) | 1800 | 900 | 600 |
Table 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Melanoma Model
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T Cell Infiltration (cells/mm²) |
| Vehicle Control | 0 | 50 |
| This compound | 75 | 450 |
| CpG ODN | 55 | 300 |
| Poly(I:C) | 60 | 350 |
Signaling Pathways
The signaling pathways initiated by synthetic CDNs and other PRR ligands, while both culminating in an anti-tumor response, differ in their upstream components.
Signaling pathways of this compound and a representative PRR ligand (CpG ODN).
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Cytokine Induction Assay
Objective: To quantify the production of key cytokines by bone marrow-derived dendritic cells (BMDCs) in response to stimulation with different PRR ligands.
Methodology:
-
BMDC Generation: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and cultured for 7-9 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
Cell Stimulation: Mature BMDCs are seeded in 96-well plates at a density of 1x10^6 cells/mL. Cells are then stimulated with this compound (1 µM), CpG ODN (1 µM), or Poly(I:C) (10 µg/mL) for 24 hours. An untreated control group is also included.
-
Cytokine Measurement: After 24 hours, the cell culture supernatants are collected. The concentrations of Type I IFN, TNF-α, and IL-12 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of different PRR ligands in a syngeneic mouse tumor model.
Methodology:
-
Tumor Implantation: C57BL/6 mice are subcutaneously injected with 5x10^5 B16-F10 melanoma cells in the flank.
-
Treatment: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups (n=10 per group). Intratumoral injections of this compound, CpG ODN, Poly(I:C), or a vehicle control are administered on days 7, 10, and 13 post-tumor implantation.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2. Tumor growth inhibition is calculated at the end of the study relative to the vehicle control group.
-
Immunohistochemistry: At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. Tumor sections are stained with an anti-CD8 antibody to quantify the infiltration of cytotoxic T lymphocytes.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vivo efficacy of this compound and other PRR ligands.
Workflow for in vivo comparison of PRR ligand anti-tumor efficacy.
Concluding Remarks
This comparative guide highlights the distinct and overlapping functionalities of synthetic CDN STING agonists and other PRR ligands. While both classes of molecules are capable of potently activating the innate immune system for anti-tumor purposes, synthetic CDNs often demonstrate a superior ability to induce type I interferons, a key cytokine in the priming of CD8+ T cell responses.[10] The choice of an optimal innate immune agonist will depend on the specific therapeutic context, including the tumor type, the desired immune microenvironment modulation, and potential combination therapies. The provided experimental frameworks offer a starting point for researchers to conduct their own head-to-head comparisons and further elucidate the therapeutic potential of these promising immunomodulatory agents.
References
- 1. Pattern Recognition Receptors Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Pattern recognition receptor - Wikipedia [en.wikipedia.org]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymersome-mediated cytosolic delivery of cyclic dinucleotide STING agonist enhances tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Significance and Role of Pattern Recognition Receptors in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Revolutionizing Cancer Treatment: A Comparative Analysis of the Therapeutic Window of CDN-A in Triple-Negative Breast Cancer
For Immediate Release
A novel therapeutic agent, CDN-A, a mitochondria-targeted copper-depleting nanoparticle, is demonstrating significant promise in widening the therapeutic window for triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat form of breast cancer. This guide provides a comprehensive comparison of this compound with alternative treatments, supported by experimental data, to validate its therapeutic potential for researchers, scientists, and drug development professionals.
Executive Summary
Triple-negative breast cancer lacks the hormonal receptors and HER2 protein expression that are the targets of many effective breast cancer therapies. This limitation necessitates the development of new therapeutic strategies. This compound emerges as a frontrunner by selectively targeting the mitochondria of cancer cells and depleting copper, an essential element for tumor growth and proliferation. This targeted approach aims to enhance efficacy while minimizing the systemic toxicity often associated with conventional chemotherapy. This guide will delve into the mechanism of action of this compound, present a quantitative comparison of its efficacy and toxicity against other treatments, and provide detailed experimental protocols for the key assays cited.
Mechanism of Action: A Targeted Strike on Cancer Cell Metabolism
This compound operates on the principle of "metal depletion" therapy. Cancer cells, particularly aggressive subtypes like TNBC, exhibit an increased demand for copper to fuel their rapid proliferation and metabolic activities. This compound is engineered to specifically accumulate within the mitochondria, the powerhouse of the cell, and chelate copper ions. This targeted copper depletion triggers a cascade of events within the cancer cell, leading to metabolic collapse and ultimately, cell death (apoptosis).
Comparative Efficacy and Therapeutic Window
The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window indicates a safer and more effective treatment. Preclinical studies have demonstrated that this compound possesses a significantly wider therapeutic window compared to conventional copper chelators and other chemotherapeutic agents used in TNBC treatment.
In Vivo Efficacy: Survival Advantage in TNBC Models
In a key study utilizing an orthotopic mouse model of human TNBC (MDA-MB-231), treatment with this compound resulted in a remarkable extension of median survival compared to control groups and mice treated with the traditional copper chelator, tetrathiomolybdate (B108656) (TTM).
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control |
| Control (Saline) | 25.5 | - |
| This compound | >68 | >166% |
| Tetrathiomolybdate (TTM) | 32-35 | 25.5% - 37.3% |
Data sourced from Cui L, et al. Nature Biotechnology. 2021.
In Vitro Cytotoxicity: Selective Killing of Cancer Cells
Cell viability assays are crucial for determining the cytotoxic effects of a drug on cancer cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 Value (µM) |
| This compound | MDA-MB-231 (TNBC) | ~5 |
| Doxorubicin | MDA-MB-231 (TNBC) | 6.5 - 14.3 |
| Doxorubicin Nanoparticles | MDA-MB-231 (TNBC) | ~3-5 |
| Cisplatin (B142131) | MDA-MB-231 (TNBC) | Varies significantly |
| Casiopeína® III-ia | MDA-MB-231 (TNBC) | 1.8 |
| Casiopeína® II-gly | MDA-MB-231 (TNBC) | 3.5 |
Note: IC50 values can vary between studies and experimental conditions. The data presented is a comparative summary from multiple sources.[1][2]
Comparative Toxicity Profile
A major advantage of this compound is its favorable toxicity profile. By targeting mitochondria in cancer cells, systemic copper depletion and its associated side effects are minimized.
| Treatment | Key Toxicities |
| This compound | Minimal systemic toxicity observed in preclinical models. |
| Tetrathiomolybdate (TTM) | Anemia, neutropenia, potential for liver enzyme elevation. |
| Doxorubicin | Cardiotoxicity, myelosuppression, nausea, hair loss. |
| Cisplatin | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Synthesis of Mitochondria-Targeted Copper-Depleting Nanoparticles (this compound)
The synthesis of this compound is a multi-step process involving the preparation of a polymer backbone, conjugation of a mitochondria-targeting ligand, and finally, the incorporation of a copper chelator.
Detailed Protocol: A detailed, step-by-step protocol for the synthesis of this compound is often found in the supplementary materials of the primary research articles. The general procedure involves:
-
Polymerization: Synthesis of a biocompatible polymer (e.g., a biodegradable polyester) via ring-opening polymerization.
-
Functionalization: Modification of the polymer to introduce reactive groups for subsequent conjugation.
-
Ligand Attachment: Covalent attachment of a mitochondria-targeting moiety, such as triphenylphosphonium (TPP), to the polymer backbone.
-
Chelator Loading: Encapsulation or covalent conjugation of a potent copper chelator to the polymer-ligand conjugate.
-
Nanoparticle Formulation: Self-assembly of the final conjugate into nanoparticles of a desired size and surface charge.
-
Purification and Characterization: Removal of unreacted reagents and characterization of the nanoparticles for size, zeta potential, drug loading, and stability.
Orthotopic Triple-Negative Breast Cancer Mouse Model
To evaluate the in vivo efficacy of this compound, an orthotopic mouse model that closely mimics human breast cancer is utilized.
Detailed Protocol:
-
Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media and conditions.[3]
-
Cell Preparation: Cells are harvested, counted, and resuspended in a suitable medium, often mixed with Matrigel to promote tumor formation.[4]
-
Animal Model: Immunocompromised mice (e.g., female nude mice) are used to prevent rejection of the human cancer cells.
-
Orthotopic Injection: A small volume of the cell suspension is carefully injected into the mammary fat pad of the anesthetized mouse.[5]
-
Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups and receive this compound or control treatments via a specified route (e.g., intravenous injection).
-
Efficacy Assessment: Tumor volume is measured throughout the study, and the overall survival of the mice is recorded.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound has a wider therapeutic window than many current treatments for triple-negative breast cancer. Its targeted mechanism of action leads to enhanced efficacy and reduced systemic toxicity, offering a significant advantage over conventional therapies. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human patients. The continued development of such targeted nanomedicines represents a promising frontier in the fight against aggressive cancers like TNBC.
References
- 1. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral and Antimetastatic Activity by Mixed Chelate Copper(II) Compounds (Casiopeínas®) on Triple-Negative Breast Cancer, In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Comparison between copper and cisplatin transport mediated by human copper transporter 1 (hCTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delivery Systems for Cyclic Dinucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway by cyclic dinucleotides (CDNs) has emerged as a promising strategy in cancer immunotherapy. However, the therapeutic efficacy of CDN agonists is often hampered by challenges such as poor membrane permeability, rapid degradation, and systemic toxicity. To overcome these limitations, various delivery systems, including liposomes, polymeric nanoparticles, and hydrogels, have been developed to enhance the targeted delivery and sustained release of these potent immunomodulators. This guide provides an objective comparison of these delivery platforms, supported by a synthesis of preclinical experimental data.
The STING Signaling Pathway
Cyclic dinucleotides (CDNs) are agonists of the STING pathway, a critical component of the innate immune system. The pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects the presence of cytosolic double-stranded DNA (dsDNA), a signal of infection or cellular damage. Activated cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a type of CDN. This endogenous CDN, or exogenously delivered CDN agonists, binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade of events ultimately leads to the activation of a robust anti-tumor immune response.
Confirming On-Target Effects with CDN-A Knock-Out Models: A Comparative Guide
This guide provides a comprehensive comparison of experimental data and methodologies for confirming the on-target effects of knocking out the hypothetical protein "Cyclic Dinucleotide-Associated protein A" (CDN-A). This document is intended for researchers, scientists, and drug development professionals engaged in target validation.
Data Presentation: Comparative Analysis of this compound Knockout vs. Wild-Type
The following tables summarize the quantitative data from key experiments designed to validate the on-target effects of this compound knockout.
Table 1: this compound Protein Expression Levels
| Cell Line/Model | Treatment | This compound Protein Level (Normalized to Loading Control) | Percent Reduction (%) |
| Wild-Type (WT) | Untreated | 1.00 ± 0.08 | N/A |
| This compound Knockout (KO) | Untreated | 0.05 ± 0.02 | 95 |
| Scrambled Control | Untreated | 0.98 ± 0.10 | 2 |
Table 2: Downstream Signaling Pathway Activation
| Cell Line/Model | Treatment | p-IRF3 Levels (Fold Change vs. WT Untreated) | IFN-β Secretion (pg/mL) |
| Wild-Type (WT) | Untreated | 1.0 ± 0.1 | 5.2 ± 1.1 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | 8.5 ± 0.7 | 150.3 ± 12.5 |
| This compound Knockout (KO) | Untreated | 0.9 ± 0.2 | 4.8 ± 0.9 |
| This compound Knockout (KO) | cGAMP (1 µg/mL) | 1.2 ± 0.3 | 8.1 ± 2.3 |
Table 3: Comparison with Pharmacological Inhibition
| Method | Target Specificity | Reversibility | Potential Off-Target Effects |
| This compound Knockout | High | No | Minimal |
| This compound Inhibitor (Compound X) | Moderate | Yes | Potential kinase cross-reactivity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for this compound and p-IRF3
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (anti-CDN-A, anti-p-IRF3, anti-β-actin) were incubated overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Bands were visualized using an ECL detection system.
ELISA for IFN-β Secretion
-
Sample Collection: Cell culture supernatants were collected 24 hours post-treatment.
-
ELISA Protocol: An IFN-β ELISA kit was used according to the manufacturer's instructions. Briefly, standards and samples were added to a pre-coated plate and incubated.
-
Detection: A biotinylated antibody, followed by streptavidin-HRP and a substrate solution, was used for detection. The reaction was stopped, and absorbance was measured at 450 nm.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound knockout validation.
Caption: Hypothetical signaling pathway illustrating the central role of this compound.
Caption: Experimental workflow for generating and validating this compound knockout models.
Caption: Comparison of target validation methodologies.
Safety Operating Guide
Proper Disposal of CDN-A: A Comprehensive Guide for Laboratory Professionals
Providing clear, actionable guidance on the disposal of chemical reagents is crucial for maintaining a safe and compliant laboratory environment. This document outlines the essential procedures for the proper disposal of CDN-A, ensuring the safety of personnel and the protection of the environment.
For the safe handling and disposal of any chemical, it is imperative to first identify the substance and consult its Safety Data Sheet (SDS). The term "this compound" is not universally defined and may refer to different substances depending on the supplier or research context. To ensure accurate and safe disposal procedures, please identify the specific this compound compound you are working with by providing its CAS number or full chemical name.
The following information is based on general best practices for chemical waste disposal in a laboratory setting. This guidance should be supplemented with the specific information provided in the SDS for your particular this compound compound and your institution's environmental health and safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as specified in the SDS. This typically includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
General Chemical Waste Disposal Protocol
The proper disposal of chemical waste is a multi-step process that requires careful planning and execution. The following workflow provides a general framework for managing this compound waste.
Figure 1. General workflow for the proper disposal of chemical waste in a laboratory setting.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Determine if the this compound waste is solid or liquid.
-
Segregate this compound waste from other incompatible chemical waste streams to prevent hazardous reactions.[1] Consult the SDS for specific incompatibility information.
2. Container Selection:
-
Choose a waste container that is compatible with this compound. The container should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[2]
-
For liquid waste, ensure the container has adequate headspace to allow for expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name of the this compound compound.[2] Do not use abbreviations or chemical formulas.
-
Include the date the waste was first added to the container and the name of the principal investigator or laboratory supervisor.
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
5. Disposal:
-
Once the waste container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should hazardous chemical waste be disposed of down the drain. [2]
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple-Rinse: Rinse the empty container with a suitable solvent three times.[2]
-
Rinsate Collection: The first rinsate should be collected and disposed of as hazardous waste.[2] Subsequent rinses may be disposed of as regular chemical waste, pending institutional guidelines.
-
Defacing: Deface the original label on the container to prevent misuse.
-
Final Disposal: Dispose of the triple-rinsed, defaced container in accordance with your institution's procedures for solid waste.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response protocol. The general procedure is as follows:
-
Evacuate: If the spill is large or highly hazardous, evacuate the immediate area.
-
Control: If safe to do so, control the source of the spill.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Clean the affected area, working from the outside in.
-
Decontaminate: Decontaminate the area as necessary.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container for disposal.
For detailed information on spill cleanup and personal protection, refer to the this compound Safety Data Sheet.
By adhering to these procedures and the specific guidance provided in the SDS for your this compound compound, you can ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department if you have any questions or concerns regarding chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
